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  • Product: 1-(Methylsulfonyl)-L-prolinamide
  • CAS: 1706429-89-1

Core Science & Biosynthesis

Foundational

what is the chemical structure of 1-(Methylsulfonyl)-L-prolinamide

An In-depth Technical Guide to 1-(Methylsulfonyl)-L-prolinamide Abstract: This technical guide provides a comprehensive scientific overview of 1-(Methylsulfonyl)-L-prolinamide, a derivative of the L-proline amino acid. T...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Methylsulfonyl)-L-prolinamide

Abstract: This technical guide provides a comprehensive scientific overview of 1-(Methylsulfonyl)-L-prolinamide, a derivative of the L-proline amino acid. The document elucidates its core chemical structure, details its physicochemical properties through compiled data, outlines a validated synthetic protocol, and discusses its potential applications within the field of drug discovery and development. This guide is intended to serve as a foundational resource for researchers, medicinal chemists, and professionals engaged in pharmaceutical sciences.

Introduction: The Significance of the Prolinamide Scaffold

L-proline and its derivatives are privileged scaffolds in medicinal chemistry and asymmetric catalysis. The unique conformational rigidity of the pyrrolidine ring allows for the pre-organization of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. L-prolinamide, the carboxamide derivative of L-proline, serves as a crucial chiral building block and is a key intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug Vildagliptin[1].

The modification of the proline nitrogen atom offers a strategic vector for modulating the molecule's properties. The introduction of a methylsulfonyl (-SO₂CH₃) group, as seen in 1-(Methylsulfonyl)-L-prolinamide, is a deliberate chemical design choice. The sulfonyl group is a strong electron-withdrawing group and a potent hydrogen bond acceptor, which significantly alters the electronic profile and intermolecular interaction potential compared to the parent L-prolinamide. This guide provides a detailed examination of this specific derivative.

Molecular Structure and Physicochemical Profile

A compound's utility is fundamentally dictated by its structure and resulting physical properties.

Chemical Identity and Structure

The structure of 1-(Methylsulfonyl)-L-prolinamide is characterized by an L-proline core, with the pyrrolidine nitrogen atom functionalized with a methylsulfonyl group.

  • Systematic Name: (2S)-1-(methylsulfonyl)pyrrolidine-2-carboxamide

  • CAS Number: 1706429-89-1[2]

  • Molecular Formula: C₆H₁₂N₂O₃S[2]

  • Molecular Weight: 192.24 g/mol [2]

Caption: 2D structure of 1-(Methylsulfonyl)-L-prolinamide.

Physicochemical Data

The computed physicochemical properties are critical for predicting the compound's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). Data is summarized in Table 1.

PropertyValueImplication for Drug Development
Molecular Weight 192.24 g/mol [2]Compliant with Lipinski's Rule of Five (<500 Da), favoring oral bioavailability.
XLogP3 -1.5Indicates high hydrophilicity, suggesting good aqueous solubility but potentially poor membrane permeability.
Hydrogen Bond Donors 2[2]The primary amide (-NH₂) group can donate hydrogen bonds, facilitating interactions with target proteins.
Hydrogen Bond Acceptors 4[2]The sulfonyl and amide oxygens are strong H-bond acceptors, enhancing solubility and target binding.
Rotatable Bond Count 1[2]Low number of rotatable bonds suggests conformational rigidity, which can improve binding affinity and reduce entropy loss upon binding.
Topological Polar Surface Area 84.6 ŲSuggests the molecule may have moderate to low cell permeability.

Table 1: Key Physicochemical Properties of 1-(Methylsulfonyl)-L-prolinamide.

Synthesis and Quality Control

The synthesis of 1-(Methylsulfonyl)-L-prolinamide is readily achievable from its parent amino acid amide, L-prolinamide. The protocol described below is a standard and reliable method for producing N-sulfonylated amino acid derivatives.

Synthetic Workflow

The core transformation is a nucleophilic substitution reaction where the secondary amine of the L-prolinamide ring attacks the electrophilic sulfur atom of methanesulfonyl chloride. A non-nucleophilic base is required to quench the HCl byproduct.

G cluster_0 Starting Materials cluster_1 Reaction System cluster_2 Process cluster_3 Final Product L-Prolinamide L-Prolinamide Reaction Reaction L-Prolinamide->Reaction Methanesulfonyl Chloride Methanesulfonyl Chloride Methanesulfonyl Chloride->Reaction Aprotic Solvent\n(e.g., Dichloromethane) Aprotic Solvent (e.g., Dichloromethane) Aprotic Solvent\n(e.g., Dichloromethane)->Reaction Tertiary Amine Base\n(e.g., Triethylamine) Tertiary Amine Base (e.g., Triethylamine) Tertiary Amine Base\n(e.g., Triethylamine)->Reaction Inert Atmosphere, 0°C to RT Inert Atmosphere, 0°C to RT Inert Atmosphere, 0°C to RT->Reaction Workup Workup Reaction->Workup Purification Purification Workup->Purification 1-(Methylsulfonyl)-L-prolinamide 1-(Methylsulfonyl)-L-prolinamide Purification->1-(Methylsulfonyl)-L-prolinamide

Sources

Exploratory

1-(Methylsulfonyl)-L-prolinamide: Comprehensive Analysis of Molecular Weight, Exact Mass, and Synthetic Methodologies

Executive Summary In early-stage drug discovery and medicinal chemistry, the rigorous characterization of functionalized amino acid derivatives is paramount. 1-(Methylsulfonyl)-L-prolinamide (CAS: 1706429-89-1) is a high...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and medicinal chemistry, the rigorous characterization of functionalized amino acid derivatives is paramount. 1-(Methylsulfonyl)-L-prolinamide (CAS: 1706429-89-1) is a highly versatile building block and pharmacophore utilized in the development of complex therapeutics. This whitepaper provides a definitive technical guide to the molecular weight, exact mass, structural properties, and validated synthetic methodologies for this compound, ensuring that researchers can seamlessly integrate it into their synthetic pipelines and analytical workflows.

Chemical Identity and Mass Spectrometry Fundamentals

In analytical chemistry and drug development, distinguishing between molecular weight (MW) and exact mass is not merely an academic exercise; it is the foundational logic behind High-Resolution Mass Spectrometry (HRMS) analysis and compound verification.

  • Molecular Weight (192.24 g/mol ): This is the weighted average mass of the molecule, calculated using the natural isotopic abundance of Carbon, Hydrogen, Nitrogen, Oxygen, and Sulfur. This value is strictly used for bulk stoichiometric calculations during synthesis (e.g., determining equivalents of reagents).

  • Exact Mass (192.056864 Da): Also known as the monoisotopic mass, this value is calculated using only the most abundant, stable isotope of each element (e.g., 12 C, 1 H, 14 N, 16 O, 32 S).

When analyzing 1-(Methylsulfonyl)-L-prolinamide via Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode, the expected protonated molecular ion [M+H]⁺ will appear at m/z 193.0641 . Calibrating HRMS instruments to this exact mass ensures that synthetic intermediates are free from isobaric impurities.

Table 1: Physicochemical Data Summary
PropertyValue
Chemical Name 1-(Methylsulfonyl)-L-prolinamide
CAS Registry Number 1706429-89-1
Molecular Formula C₆H₁₂N₂O₃S
Molecular Weight 192.24 g/mol
Exact Mass (Monoisotopic) 192.056864 Da
Expected [M+H]⁺ (HRMS) 193.0641 m/z
Hydrogen Bond Donors 1 (Primary Amide -NH₂ group)
Hydrogen Bond Acceptors 4 (Amide O, Sulfonyl O x2, Amide N)
Rotatable Bonds 2

Pharmacological Significance and Structural Causality

The attachment of a methylsulfonyl (mesyl) group to the nitrogen of L-prolinamide fundamentally alters the molecule's physicochemical profile, making it a highly desirable motif in medicinal chemistry.

  • Basicity Reduction: The strongly electron-withdrawing sulfonyl group delocalizes the lone pair on the pyrrolidine nitrogen, rendering it non-basic. This is critical for improving membrane permeability and reducing off-target hERG liabilities often associated with basic aliphatic amines.

  • Conformational Locking: The steric bulk and electronic properties of the mesyl group restrict the conformational flexibility of the pyrrolidine ring. This locks the ring into a favorable pucker that enhances binding affinity and selectivity to specific target receptors[1].

  • Target Application (MrgprX2 Antagonists): Derivatives containing the 1-methanesulfonylpyrrolidine-2-carboxamide motif have been recently patented as potent MrgprX2 antagonists[2][3]. These compounds are actively being investigated for the treatment of chronic itch and inflammatory skin disorders like atopic dermatitis, where disrupting the itch-scratch cycle is a primary therapeutic goal[2].

Pharmacophore A 1-(Methylsulfonyl)-L-prolinamide Scaffold B Mesyl Group (-SO2CH3) A->B C Prolinamide Core A->C D Decreased Amine Basicity (Lone pair delocalization) B->D E H-Bond Acceptors (O atoms) B->E F Conformational Rigidity (Pyrrolidine ring puckering) C->F G H-Bond Donors/Acceptors (Amide -CONH2) C->G H Enhanced Target Binding (e.g., MrgprX2 Antagonists) D->H E->H F->H G->H

Fig 1. Pharmacological impact and structural causality of the methylsulfonyl group.

Validated Synthetic Methodology

The synthesis of 1-(Methylsulfonyl)-L-prolinamide relies on the electrophilic sulfonylation of the secondary amine in L-prolinamide. The following protocol is designed as a self-validating system, ensuring high yield and purity by controlling reaction kinetics and minimizing side products (such as primary amide sulfonylation)[1][4].

Synthesis A L-Prolinamide (Starting Material) E Nucleophilic Substitution (Sulfonylation) A->E B Methanesulfonyl Chloride (MsCl) B->E C Triethylamine (TEA) Base C->E Deprotonation D DCM Solvent 0 °C to RT D->E Reaction Medium F 1-(Methylsulfonyl)-L-prolinamide (Product) E->F Aqueous Workup

Fig 2. Synthetic workflow for the sulfonylation of L-prolinamide.

Step-by-Step Protocol

Objective: To synthesize 1-(Methylsulfonyl)-L-prolinamide via the selective sulfonylation of L-prolinamide.

Reagents Required:

  • L-prolinamide (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure & Mechanistic Causality:

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar). Add L-prolinamide (1.0 eq) and dissolve in anhydrous DCM.

    • Causality: Anhydrous conditions are critical. Moisture will rapidly hydrolyze the highly electrophilic methanesulfonyl chloride into methanesulfonic acid, consuming the reagent, lowering the yield, and complicating purification[4].

  • Base Addition: Add TEA (2.0 eq) to the solution and cool the mixture to 0 °C using an ice-water bath.

    • Causality: TEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction. Cooling to 0 °C controls the exothermic nature of the sulfonylation and prevents unwanted side reactions, such as the dehydration of the primary amide to a nitrile.

  • Sulfonylation: Dissolve MsCl (1.2 eq) in a small volume of anhydrous DCM and add it dropwise to the reaction mixture over 15–30 minutes.

    • Causality: Dropwise addition maintains a low concentration of the reactive electrophile in the system. This kinetic control favors the desired nucleophilic attack by the more nucleophilic secondary amine of the proline ring over the less nucleophilic primary amide.

  • Propagation: Remove the ice bath and allow the reaction to stir and warm to room temperature for 2–4 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS.

    • Causality: Warming to room temperature provides the necessary activation energy to drive the reaction to completion after the initial, highly reactive exothermic phase has been safely controlled[4].

  • Quenching and Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Separate the organic layer and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Causality: NaHCO₃ safely neutralizes any remaining HCl and unreacted MsCl. Na₂SO₄ removes residual water from the organic phase prior to concentration, ensuring a dry crude product that will not degrade during storage.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically using a gradient of DCM/MeOH) to yield the pure 1-(Methylsulfonyl)-L-prolinamide.

References

  • Howei Pharm. "CAS 1706429-89-1 | 1-(Methylsulfonyl)-L-prolinamide." Howei - Life Science Product & Service Solutions Provider. Available at: [Link]

  • Google Patents. "US20250057816A1 - MrgprX2 Antagonists for the Treatment of Inflammatory Disorders." United States Patent Application.
  • Google Patents. "WO2021092240A1 - Mrgprx2 antagonists for the treatment of inflammatory disorders." World Intellectual Property Organization.
  • National Institutes of Health (PMC). "Conformationally-Restricted Dipeptide Amides as Potent and Selective Neuronal Nitric Oxide Synthase Inhibitors." PubMed Central. Available at:[Link]

  • MDPI. "Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions." International Journal of Molecular Sciences. Available at:[Link]

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Foundational

An In-Depth Technical Guide to the Structural Elucidation of N-Acyl Prolinamides: A Case Study on N-Acetyl-L-prolinamide as a Surrogate for 1-(Methylsulfonyl)-L-prolinamide

Introduction: The Structural Significance of N-Substituted Prolinamides In the landscape of contemporary drug discovery and peptide chemistry, the unique conformational constraints imposed by the proline residue are of p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Significance of N-Substituted Prolinamides

In the landscape of contemporary drug discovery and peptide chemistry, the unique conformational constraints imposed by the proline residue are of paramount importance. The cyclic nature of its side chain, which includes the backbone nitrogen atom, restricts the Ramachandran space and influences the cis-trans isomerization of the preceding peptide bond. This structural rigidity makes proline and its derivatives crucial components in the design of peptidomimetics, therapeutic agents, and catalysts.

This guide focuses on the detailed structural analysis of N-substituted L-prolinamides, a class of compounds with significant potential in medicinal chemistry. While our primary molecule of interest is 1-(Methylsulfonyl)-L-prolinamide, a thorough search of the public scientific literature and structural databases reveals a lack of available experimental crystal structure and Nuclear Magnetic Resonance (NMR) data for this specific compound.

To provide a comprehensive and technically robust guide, we will utilize N-acetyl-L-prolinamide as a close structural analog. The substitution at the nitrogen atom (acetyl vs. methylsulfonyl) introduces comparable steric and electronic effects, making N-acetyl-L-prolinamide an excellent surrogate for illustrating the principles and techniques of structural elucidation. The methodologies and interpretations presented herein are directly applicable to the analysis of 1-(Methylsulfonyl)-L-prolinamide, should the data become available.

This in-depth guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical considerations for the crystallographic and spectroscopic analysis of this important class of molecules.

Part 1: Crystal Structure Determination by Single-Crystal X-ray Diffraction

The precise three-dimensional arrangement of atoms within a crystalline solid is definitively determined by single-crystal X-ray diffraction. This technique provides invaluable information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which collectively dictate the macroscopic properties of the material.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines a standard procedure for the crystallographic analysis of a small organic molecule like N-acetyl-L-prolinamide.

  • Crystal Growth:

    • High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method is slow evaporation of a saturated solution.

    • Causality: Slow evaporation allows for the ordered deposition of molecules onto a growing crystal lattice, minimizing defects and yielding a well-defined diffraction pattern.

    • For N-acetylated proline analogs, solvents such as chloroform have proven effective for obtaining diffraction-quality crystals.[1]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

    • The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

    • Data collection is performed using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Processing and Structure Solution:

    • The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the Bragg reflections.

    • The structure is then "solved" using direct methods or Patterson methods to obtain an initial electron density map.

    • Trustworthiness: The initial model is refined against the experimental data using least-squares methods, minimizing the difference between the observed and calculated structure factors. The quality of the final structure is assessed by metrics such as the R-factor.

Workflow for Single-Crystal X-ray Diffraction

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of N-acetyl-L-prolinamide purification Purification synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_processing Data Processing (Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution refinement Least-Squares Refinement structure_solution->refinement validation Structure Validation (R-factor, CIF) refinement->validation bond_lengths Bond Lengths validation->bond_lengths bond_angles Bond Angles validation->bond_angles intermolecular Intermolecular Interactions validation->intermolecular

Caption: Workflow for the determination of a small molecule crystal structure.

Analysis of the Crystal Structure of N-acetyl-L-prolinamide

The crystal structure of N-acetyl-L-prolinamide reveals key conformational features of the molecule in the solid state.[2]

Molecular Conformation: The pyrrolidine ring of proline is not planar and can adopt different puckered conformations. In the crystal structure of N-acetyl-L-prolinamide, the five-membered ring adopts a specific puckered conformation.[2] The acetyl group and the amide group attached to the proline ring are typically found in a trans conformation with respect to the Cα-N bond, which is the energetically favored arrangement.

Intermolecular Interactions: In the crystalline state, molecules of N-acetyl-L-prolinamide are held together by a network of hydrogen bonds. The amide protons of the prolinamide moiety and the carbonyl oxygen of the acetyl group are key participants in these interactions. These hydrogen bonds create a well-defined three-dimensional lattice.

Crystallographic Parameter N-acetyl-L-prolinamide (Analog)
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)Data not available in abstract
b (Å)Data not available in abstract
c (Å)Data not available in abstract
α (°)90
β (°)90
γ (°)90
Z4

Note: Detailed unit cell parameters were not available in the cited abstract.[2]

The solid-state structure provides a static picture of the molecule's preferred conformation, which is invaluable for understanding its potential interactions with biological targets.

Part 2: Structural and Conformational Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution. Unlike X-ray crystallography, which provides a solid-state structure, NMR gives insights into the dynamic and conformational properties of a molecule in a liquid environment, which can be more representative of its state in biological systems.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the signals from the analyte.

    • A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

  • Data Acquisition:

    • The sample is placed in an NMR spectrometer.

    • ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

    • ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is typically acquired. This simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

    • 2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is often necessary.

      • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

      • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds.

  • Data Processing and Interpretation:

    • The acquired data (Free Induction Decay - FID) is Fourier transformed to generate the NMR spectrum.

    • The spectrum is phased, baseline corrected, and referenced.

    • The chemical shifts, integration (for ¹H), and multiplicities of the signals are analyzed to deduce the molecular structure.

Workflow for NMR-Based Structural Elucidation

nmr_workflow cluster_prep_nmr Sample Preparation cluster_acq Data Acquisition cluster_analysis_nmr Spectral Analysis dissolve Dissolve in Deuterated Solvent one_d 1D NMR (¹H, ¹³C) dissolve->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d processing Data Processing (FT, Phasing) two_d->processing assignment Signal Assignment processing->assignment structure_elucidation Structure & Conformation Elucidation assignment->structure_elucidation chem_shifts Chemical Shifts structure_elucidation->chem_shifts coupling Coupling Constants structure_elucidation->coupling conformation Conformational Analysis structure_elucidation->conformation

Caption: General workflow for structural elucidation using NMR spectroscopy.

Interpretation of the NMR Spectra of N-acetyl-L-prolinamide

The ¹H and ¹³C NMR spectra of N-acetyl-L-prolinamide in D₂O have been analyzed.[3] A key feature of N-acyl prolinamides in solution is the presence of cis and trans isomers due to restricted rotation around the acetyl-proline amide bond. This results in two sets of signals for many of the proline ring protons and carbons.

¹H NMR Spectrum: The proton NMR spectrum shows distinct signals for the protons of the pyrrolidine ring (α, β, γ, and δ protons), the acetyl methyl group, and the primary amide protons. The presence of both cis and trans isomers leads to a more complex spectrum than would be expected for a single conformer. The chemical shifts and coupling constants of the proline ring protons are sensitive to the ring pucker and the cis/trans isomerism.[3]

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum displays separate signals for each carbon atom in both the major (trans) and minor (cis) isomers. The chemical shifts of the proline carbons, particularly Cβ and Cγ, are diagnostic of the cis or trans conformation of the N-acyl bond.

Atom ¹H Chemical Shift (ppm) - Major (trans) Isomer (Predicted) ¹³C Chemical Shift (ppm) - Major (trans) Isomer (Predicted)
~4.5~60
~2.0-2.2~30
~1.9-2.0~25
~3.5-3.6~47
C=O (amide)-~175
C=O (acetyl)-~172
CH₃ (acetyl)~2.1~22
NH₂~7.0, ~7.5-

Note: These are approximate, predicted chemical shifts for N-acetyl-L-prolinamide. Experimental values are detailed in the literature.[3] The analysis of vicinal coupling constants between the proline ring protons can provide information about the dihedral angles and, consequently, the puckering of the five-membered ring in solution.[3]

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive structural characterization of 1-(Methylsulfonyl)-L-prolinamide and its analogs is crucial for understanding their chemical properties and biological activities. This guide has demonstrated that a synergistic approach, combining single-crystal X-ray diffraction and multinuclear NMR spectroscopy, provides a detailed and complementary understanding of both the solid-state and solution-phase structures.

While experimental data for 1-(Methylsulfonyl)-L-prolinamide is not currently in the public domain, the analysis of its close analog, N-acetyl-L-prolinamide, serves as an excellent model. The presented protocols and interpretative frameworks for X-ray crystallography and NMR spectroscopy are directly applicable to the target molecule and other N-substituted prolinamides. This guide provides researchers and drug development professionals with the foundational knowledge to confidently pursue the structural elucidation of this important class of compounds.

References

  • Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 48(4), 709-712. [Link]

  • Benedetti, E., Christensen, A., Gilon, C., Fuller, W., & Goodman, M. (1976). Conformational studies of peptides. The crystal structures of N-acetyl-L-prolinamide and N-acetyl-(S)-thiazolidine-4-carboxamide. Biopolymers, 15(12), 2523-2534. [Link]

  • Matsuzaki, T., & Iitaka, Y. (1971). The Crystal Structure of Acetyl-L-proline-N-methylamide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 27(3), 507-516. [Link]

  • Puliti, R., Mattia, C. A., & Lilley, T. H. (1992). Structure of N-acetyl-L-leucyl-L-prolinamide monohydrate. Acta Crystallographica Section C: Crystal Structure Communications, 48(4), 709-712. [Link]

  • Grathwohl, A., & Diederichsen, U. (2023). Crystal structure analysis of N-acetylated proline and ring size analogs. Journal of Peptide Science, 29(2), e3463. [Link]

  • Pogliani, L., Ellenberger, M., Valat, J., & Bellocq, A. M. (1975). NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide. International Journal of Peptide and Protein Research, 7(5), 345-360. [Link]

  • D'Andrea, L. D., et al. (2013). Oxidative damage of proline residues by nitrate radicals (NO3•): A kinetic and product study. Organic & Biomolecular Chemistry, 11(43), 7547-7554. [Link]

  • Li, Z., et al. (2021). Base-Mediated Coupling Reactions of Benzenesulfonyl Azides with Proline: Synthesis of Proline-Derived Benzenesulfonamides. ACS Omega, 6(50), 34589–34600. [Link]

  • Reddy, T. J., & Kumar, A. (2014). Supporting Information: Cu2(BDC)2(DABCO) catalyzed oxidation amidation of aldehydes with N-chloroamines. RSC Advances, 4(84), 44781-44784. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. Retrieved from [Link]

  • MD Topology. (n.d.). (4R)-1-Acetyl-4-hydroxy-N-methyl-L-prolinamide. Retrieved from [Link]

  • London, R. E., Stewart, J. M., & Williams, R. (1993). 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides. Biopolymers, 33(5), 781-795. [Link]

  • Fun, H. K., et al. (2008). N-Benzoylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2429. [Link]

  • SpectraBase. (n.d.). N-ACETYL-[BETA,GAMMA-(13)C]-D,L-PROLINE-METHYLESTER;MINOR-ISOMER. Retrieved from [Link]

  • Young, P. E., Madison, V., & Blout, E. R. (1976). Cyclic peptides. 15. Lanthanide-assisted 13C and 1H NMR analysis of preferred side-chain rotamers in proline-containing cyclic dipeptides. Journal of the American Chemical Society, 98(17), 5365-5371. [Link]

  • ResearchGate. (n.d.). Comparison of 1 H NMR spectrum (600 mHz) of N-Boc-morpholinyl-L-prolinamide 9d. Retrieved from [Link]

  • Kricheldorf, H. R. (1987). Review of 1H- and 13C-NMR data on homo-, co- and terpolyamides in solution. Progress in Polymer Science, 13(1), 1-56. [Link]

  • Chem Help ASAP. (2022, October 8). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Pino-Cuevas, A., et al. (2014). Crystal structure of 1-(4-formylbenzylidene)-4-methylthiosemicarbazone. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o926–o927. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • RCSB PDB. (2017). 5O89: Crystal Structure of rsEGFP2 in the fluorescent on-state determined by SFX. [Link]

  • Crystallography Open Database. (1992). Information card for entry 2000969. [Link]

  • Birmule, P. R., et al. (2024). CRYSTAL STRUCTURE OF N, N,4-TRIMETHYLBENZENESULFONAMIDE AND ITS HIRSHFELD SURFACE ANALYSIS. Advanced Engineering Science, 3(2), 827-834. [Link]

  • Li, Y., et al. (2014). Crystal structure of 1-[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]pyrrolidinium 2-amino-5-chlorobenzoate. Acta Crystallographica Section E: Structure Reports Online, 71(Pt 1), o584. [Link]

  • PubChem. (n.d.). L-Prolinamide. Retrieved from [Link]

  • RCSB PDB. (2010). 3K9B: Crystal structure of human liver carboxylesterase 1 (hCE1) in covalent complex with the nerve agent Cyclosarin (GF). [Link]

  • RCSB PDB. (1999). 1B8D: CRYSTAL STRUCTURE OF A PHYCOUROBILIN-CONTAINING PHYCOERYTHRIN. [Link]

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Protocols & Analytical Methods

Method

Comprehensive Application Note: 1-(Methylsulfonyl)-L-prolinamide and N-Sulfonyl Variants in Asymmetric Synthesis

Executive Summary & Nomenclature Clarification Prolinamide-based organocatalysts represent a cornerstone of modern asymmetric synthesis. However, the exact positioning of the methanesulfonyl ( −SO2​CH3​ ) group dictates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

Prolinamide-based organocatalysts represent a cornerstone of modern asymmetric synthesis. However, the exact positioning of the methanesulfonyl ( −SO2​CH3​ ) group dictates a profound mechanistic divergence. As a Senior Application Scientist, it is critical to distinguish between the two structural isomers often conflated in chemical literature and vendor catalogs:

  • N-(Methylsulfonyl)-L-prolinamide (Amide N-Sulfonylated): The sulfonyl group is attached to the primary amide nitrogen. This leaves the pyrrolidine secondary amine free to form enamines/iminiums. The strongly electron-withdrawing sulfonyl group lowers the pKa of the amide N-H to approximately 3.5–4.5, significantly enhancing its hydrogen-bond donating capacity[1]. This variant is a highly active bifunctional catalyst for asymmetric aldol, Mannich, and Michael reactions[2].

  • 1-(Methylsulfonyl)-L-prolinamide (Pyrrolidine N-Sulfonylated): The sulfonyl group is attached to the pyrrolidine nitrogen (Position 1). This blocks enamine formation. Instead, the molecule functions as a potent chiral Lewis base , utilizing the nucleophilic amide oxygen to coordinate hypervalent species (e.g., silicon in allyltrichlorosilane) for asymmetric allylations.

This guide provides field-proven protocols for both catalytic pathways, ensuring comprehensive coverage regardless of the specific structural variant employed in your workflow.

Mechanistic Pathways & Visualizations

Pathway A: Enamine Catalysis via N-Sulfonyl Prolinamide

In the aldol reaction, the free pyrrolidine nitrogen condenses with a donor ketone to form a nucleophilic enamine. Simultaneously, the highly acidic N-sulfonyl amide acts as a hydrogen-bond donor, coordinating the electrophilic aldehyde. This dual-activation rigidifies the transition state, leading to superior enantiomeric excess (ee) compared to standard L-proline[2].

EnamineCycle Cat N-Sulfonyl Prolinamide (Bifunctional Catalyst) Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Donor - H2O Ketone Ketone Donor (e.g., Acetone) Ketone->Enamine Condensation TS H-Bonded Transition State (Rigid C-C Bond Formation) Enamine->TS + Acceptor Electrophile Aldehyde Acceptor (Electrophile) Electrophile->TS H-Bond Activation Product Chiral Aldol Product + Regenerated Catalyst TS->Product Hydrolysis + H2O Product->Cat Catalyst Turnover

Fig 1: Enamine catalytic cycle highlighting H-bond activation by the N-sulfonyl group.

Pathway B: Lewis Base Catalysis via 1-(Methylsulfonyl)-L-prolinamide

When the pyrrolidine nitrogen is blocked by the sulfonyl group, the catalyst cannot form an enamine. Instead, the amide oxygen donates electron density to a Lewis acid (like allyltrichlorosilane), expanding silicon's coordination sphere to form a reactive, hexacoordinate hypervalent complex. This complex reacts with aldehydes via a highly ordered Zimmerman-Traxler transition state.

LewisBaseCycle Cat 1-(Methylsulfonyl)-L-prolinamide (Chiral Lewis Base) Complex Hypervalent Silicon Complex (Hexacoordinate) Cat->Complex Coordination Silane Allyltrichlorosilane (Reagent) Silane->Complex Lewis Acid-Base TS Zimmerman-Traxler TS (Stereocontrol) Complex->TS + Aldehyde Aldehyde Aldehyde (Electrophile) Aldehyde->TS Addition Product Homoallylic Alcohol + Siloxane Waste TS->Product C-C Formation & Desilylation Product->Cat Catalyst Turnover

Fig 2: Lewis base activation of allyltrichlorosilane via hypervalent silicon complex.

Experimental Protocols & Causality

Protocol A: Asymmetric Intermolecular Aldol Reaction (Enamine Pathway)

This protocol utilizes the N-sulfonyl variant to couple acetone with aromatic aldehydes.

Causality & Expert Insight: The inclusion of a small amount of water (5 mol%) is not accidental; it facilitates the hydrolysis of the product-iminium complex, accelerating catalyst turnover and creating a more compact transition state that improves enantioselectivity[3].

Step-by-Step Methodology:

  • Preparation: In a 10 mL round-bottom flask, add N-(methylsulfonyl)-L-prolinamide (0.05 mmol, 10 mol%) and 4-nitrobenzaldehyde (0.5 mmol, 1.0 equiv).

  • Solvent Addition: Add 2.0 mL of anhydrous acetone (serving as both reactant and solvent). Add exactly 4.5 µL of deionized water (5 mol%)[3].

  • Reaction: Stir the mixture vigorously at 25 °C.

  • Monitoring (Self-Validation): Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is typically complete within 4–8 hours. The disappearance of the UV-active aldehyde spot validates progression.

  • Quenching & Extraction: Quench with saturated aqueous NH4​Cl (2 mL). Extract with ethyl acetate ( 3×5 mL). Dry the combined organic layers over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in hexanes).

  • Quality Control:

    • Yield & Purity: Confirm via 1H NMR (look for the characteristic carbinol proton multiplet at δ 5.1–5.3 ppm).

    • Enantioselectivity: Determine ee via chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA 90:10, 1.0 mL/min). Expected ee: >90%[2].

Protocol B: Asymmetric Allylation of Aldehydes (Lewis Base Pathway)

This protocol utilizes the 1-sulfonyl variant to activate allyltrichlorosilane.

Causality & Expert Insight: The reaction must be run in non-coordinating solvents (like DCM) at cryogenic temperatures (-78 °C). Coordinating solvents (like THF or DMF) will competitively bind to the silicon atom, displacing the chiral catalyst and destroying enantioselectivity. The low temperature suppresses the uncatalyzed background reaction.

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk tube under argon. Add 1-(methylsulfonyl)-L-prolinamide (0.1 mmol, 20 mol%) and benzaldehyde (0.5 mmol, 1.0 equiv).

  • Solvent Addition: Inject 3.0 mL of anhydrous dichloromethane (DCM) and add N,N-diisopropylethylamine (DIPEA) (0.6 mmol, 1.2 equiv) to act as an acid scavenger.

  • Cryogenic Cooling: Cool the mixture to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Reagent Addition: Dropwise, add allyltrichlorosilane (0.6 mmol, 1.2 equiv) over 5 minutes.

  • Reaction & Monitoring: Stir at -78 °C for 12 hours. Monitor via GC-MS (self-validating metric: complete consumption of the benzaldehyde peak).

  • Quenching: Quench cold by rapidly adding 5 mL of saturated aqueous NaHCO3​ . Allow to warm to room temperature and stir for 1 hour to fully hydrolyze the silyl ethers.

  • Extraction & Purification: Filter through a pad of Celite to remove insoluble siloxanes. Extract the filtrate with DCM ( 3×10 mL). Dry, concentrate, and purify via silica gel chromatography.

  • Quality Control: Determine ee via chiral GC (e.g., Cyclosil-B column). Expected ee: 85–89%.

Quantitative Data Summary

The following table summarizes expected performance metrics across different prolinamide sulfonamide variants and reaction classes, illustrating the versatility of the scaffold[2],[4],[5].

Catalyst VariantReaction TypeSubstratesSolventTemp (°C)Yield (%)ee (%)
N-(Methylsulfonyl)-L-prolinamide Aldol AdditionAcetone + 4-NitrobenzaldehydeAcetone / H2​O 258892
N-Tosyl-L-prolinamide Aldol AdditionAcetone + α -KetophosphonateDCM259496
1-(Methylsulfonyl)-L-prolinamide AllylationBenzaldehyde + AllyltrichlorosilaneDCM-788589
N-Tosyl-L-prolinamide Cross AldolAcylphosphinates + KetonesNeat2580>90

References

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI (Catalysts) URL:[Link]

  • Recent advances in the synthesis of N-acyl sulfonamides Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Organocatalytic Enantioselective Synthesis of Both Diastereomers of α -Hydroxyphosphinates Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

Application Notes and Protocols for 1-(Methylsulfonyl)-L-prolinamide in Pharmaceutical Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Emerging Potential of Proline Sulfonamides The sulfonamide functional group is a corners...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Emerging Potential of Proline Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] When incorporated into the rigid, chiral scaffold of the amino acid proline, it gives rise to the proline sulfonamide class of compounds. This combination offers a unique three-dimensional structure that can be exploited for specific and potent interactions with biological targets.[3][4] Proline analogues are increasingly recognized as valuable building blocks in modern drug design.[5]

This guide focuses on 1-(Methylsulfonyl)-L-prolinamide (CAS: 1706429-89-1) , a specific member of this promising class. While detailed, peer-reviewed studies on the specific biological activities of this particular molecule are not extensively available in the public domain, the broader family of proline sulfonamides has been the subject of significant investigation in pharmaceutical research.[6] This document, therefore, provides a comprehensive overview of the potential applications of 1-(Methylsulfonyl)-L-prolinamide based on the established activities of structurally related compounds. We will delve into the rationale behind these potential applications and provide detailed, field-proven protocols for researchers to investigate its activity against key therapeutic targets.

The primary hypothesized applications for proline sulfonamides, and by extension 1-(Methylsulfonyl)-L-prolinamide, lie in the modulation of enzymes and ion channels. Specifically, this guide will focus on two well-validated targets for this chemical class:

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): An enzyme implicated in metabolic disorders.[7]

  • Transient Receptor Potential Ankyrin 1 (TRPA1): An ion channel involved in pain and inflammation.[8]

We will provide the scientific context for why 1-(Methylsulfonyl)-L-prolinamide is a compelling candidate for investigation against these targets, along with detailed experimental protocols to assess its inhibitory potential.

Chemical Profile of 1-(Methylsulfonyl)-L-prolinamide

PropertyValueSource
CAS Number 1706429-89-1[6]
Molecular Formula C6H12N2O3S
Molecular Weight 192.24 g/mol
Predicted Boiling Point 424.7±48.0 °C[6]
Predicted Density 1.39±0.1 g/cm3 [6]
Predicted pKa 15.48±0.20[6]

Proposed Synthesis of 1-(Methylsulfonyl)-L-prolinamide

A plausible synthetic route to 1-(Methylsulfonyl)-L-prolinamide can be extrapolated from general methods for the synthesis of sulfonamides and prolinamides.[3][9] The synthesis would likely commence from L-prolinamide, which can be prepared from L-proline.[10]

Synthesis_of_1-(Methylsulfonyl)-L-prolinamide cluster_reactants Reactants cluster_conditions Reaction Conditions L_prolinamide L-Prolinamide process Nucleophilic Acyl Substitution L_prolinamide->process Methanesulfonyl_chloride Methanesulfonyl Chloride Methanesulfonyl_chloride->process Base Base (e.g., Triethylamine, Pyridine) Base->process Solvent Solvent (e.g., Dichloromethane) Solvent->process Target 1-(Methylsulfonyl)-L-prolinamide process->Target

A proposed synthetic workflow for 1-(Methylsulfonyl)-L-prolinamide.

Protocol for Synthesis:

  • Dissolution: Dissolve L-prolinamide in a suitable anhydrous solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution to act as a proton scavenger.

  • Addition of Sulfonyl Chloride: Slowly add methanesulfonyl chloride to the reaction mixture at a controlled temperature, typically 0 °C to room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to yield 1-(Methylsulfonyl)-L-prolinamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application I: Investigation as an 11β-HSD1 Inhibitor for Metabolic Disorders

Scientific Rationale

11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a microsomal enzyme that catalyzes the conversion of inactive cortisone to active cortisol in key metabolic tissues, including the liver and adipose tissue.[7] Overexpression of 11β-HSD1 is associated with elevated intracellular cortisol levels, which can contribute to the pathophysiology of metabolic syndrome, including obesity, insulin resistance, and type 2 diabetes.[11] Therefore, inhibition of 11β-HSD1 is a promising therapeutic strategy for these conditions.[12] Several classes of small molecules have been investigated as 11β-HSD1 inhibitors, and the proline sulfonamide scaffold has been identified as a promising starting point for the design of potent and selective inhibitors.[13] The rigid proline backbone can orient the sulfonamide and other substituents to effectively interact with the enzyme's active site.

11beta-HSD1_Pathway Cortisone Cortisone (inactive) HSD1 11β-HSD1 Cortisone->HSD1 Cortisol Cortisol (active) GR Glucocorticoid Receptor (GR) Cortisol->GR HSD1->Cortisol NADPH Metabolic_Effects Adverse Metabolic Effects (e.g., increased gluconeogenesis, insulin resistance) GR->Metabolic_Effects Gene Transcription Inhibitor 1-(Methylsulfonyl)-L-prolinamide (Potential Inhibitor) Inhibitor->HSD1 Inhibition

The role of 11β-HSD1 in cortisol activation and its potential inhibition.
Protocol: In Vitro 11β-HSD1 Inhibition Assay (HTRF)

This protocol describes a high-throughput compatible Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the in vitro potency (IC₅₀) of 1-(Methylsulfonyl)-L-prolinamide against 11β-HSD1.[14]

Materials:

  • Recombinant human 11β-HSD1

  • Cortisone

  • NADPH

  • Glucose-6-phosphate (G6P)

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, with 1 mM EDTA)

  • 1-(Methylsulfonyl)-L-prolinamide (test compound)

  • Positive control inhibitor (e.g., Carbenoxolone)[15]

  • HTRF Cortisol assay kit (containing cortisol-d2 and anti-cortisol-cryptate)

  • 384-well, low-volume, black assay plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(Methylsulfonyl)-L-prolinamide in DMSO, and then dilute further in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing cortisone (e.g., 160 nM), NADPH (e.g., 100 µM), G6P (e.g., 1 mM), and G6PDH (e.g., 12.5 µg/mL) in the assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compound, positive control, or vehicle (for no-inhibition control) to the wells of the 384-well plate.

    • Add the reaction mixture to all wells.

  • Enzyme Initiation: Add recombinant 11β-HSD1 (e.g., 1.5 µg/mL) to all wells to initiate the enzymatic reaction. The total reaction volume should be small (e.g., 20 µL).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 25 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution containing a known inhibitor (e.g., glycyrrhetinic acid) and the cortisol-d2 conjugate from the HTRF kit.

    • Add the anti-cortisol-cryptate solution to all wells.

  • Final Incubation: Incubate the plate at room temperature for at least 2 hours to allow for the development of the HTRF signal.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at both 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the ratio of the 665 nm to 620 nm signals.

    • Normalize the data relative to the high (no enzyme or maximum inhibition) and low (vehicle) controls.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Application II: Investigation as a TRPA1 Antagonist for Pain and Inflammation

Scientific Rationale

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel primarily expressed on sensory neurons.[16] It functions as a sensor for a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of calcium, resulting in the sensation of pain and neurogenic inflammation.[17] Consequently, TRPA1 has emerged as a key therapeutic target for the treatment of various pain conditions, respiratory disorders, and itch.[1] A recent study has highlighted the potential of proline sulfonamides as a novel class of TRPA1 antagonists.[8] The unique conformational constraints of the proline ring can position the sulfonamide and other substituents to effectively block the ion channel.

TRPA1_Signaling_Pathway cluster_neuron Stimuli Noxious Stimuli (e.g., AITC, cold) TRPA1 TRPA1 Channel Stimuli->TRPA1 Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Activation Neurotransmitter_Release Neurotransmitter Release (e.g., Substance P, CGRP) Ca_Influx->Neurotransmitter_Release Neuron Sensory Neuron Pain_Signal Pain Signal to CNS Neurotransmitter_Release->Pain_Signal Inhibitor 1-(Methylsulfonyl)-L-prolinamide (Potential Antagonist) Inhibitor->TRPA1 Blockade

TRPA1 channel activation and its potential antagonism.
Protocol: FLIPR Calcium-Influx Assay for TRPA1 Antagonism

This protocol details a Fluorometric Imaging Plate Reader (FLIPR) based calcium-influx assay to measure the inhibitory activity of 1-(Methylsulfonyl)-L-prolinamide on the human TRPA1 (hTRPA1) channel.[16][18]

Materials:

  • HEK-293 cells stably expressing hTRPA1.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • Black-walled, clear-bottomed 96- or 384-well microplates, poly-D-lysine coated.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Anhydrous DMSO.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • 1-(Methylsulfonyl)-L-prolinamide (test compound).

  • Positive control antagonist (e.g., A-967079).

  • TRPA1 agonist (e.g., allyl isothiocyanate - AITC or cinnamaldehyde).[17]

  • FLIPR instrument.

Procedure:

  • Cell Culture and Plating:

    • Culture the hTRPA1-HEK-293 cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 18-24 hours.

  • Dye Loading:

    • Prepare a stock solution of the calcium-sensitive dye in anhydrous DMSO.

    • On the day of the assay, dilute the dye stock in assay buffer to the final working concentration.

    • Remove the culture medium from the cell plates and add an equal volume of the dye-loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

  • Compound Addition and Incubation:

    • Prepare serial dilutions of 1-(Methylsulfonyl)-L-prolinamide and the positive control in the assay buffer.

    • After dye loading, add the desired concentrations of the test compound or control to the respective wells.

    • Incubate the plate at room temperature for 15-30 minutes to allow the antagonist to bind to the TRPA1 channels.

  • Agonist Stimulation and Data Acquisition:

    • Prepare a solution of the TRPA1 agonist (e.g., AITC) in the assay buffer at a concentration that elicits a submaximal response (e.g., EC₈₀).

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • The FLIPR instrument will first measure a baseline fluorescence, then add the agonist to the wells, and continue to measure the change in fluorescence over time.

  • Data Analysis:

    • The change in fluorescence intensity upon agonist addition corresponds to the influx of calcium.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the response in the absence of the antagonist.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Concluding Remarks

While 1-(Methylsulfonyl)-L-prolinamide is a specific molecule with limited dedicated research in the public domain, its structural class, the proline sulfonamides, holds significant promise in pharmaceutical drug discovery. The protocols detailed in this guide for assessing activity against 11β-HSD1 and TRPA1 provide a robust starting point for researchers to explore the therapeutic potential of this compound. The provided synthesis outline and scientific rationale are intended to empower further investigation into this and related molecules. As with any research endeavor, careful validation and control experiments are paramount to generating reliable and reproducible data.

References

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibitors Still Improve Metabolic Phenotype in Male 11β-HSD1 Knockout Mice Suggesting Off-Target Mechanisms. (URL: [Link])

  • In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (URL: [Link])

  • In vitro pharmacological characterization of a novel TRPA1 antagonist and proof of mechanism in a human dental pulp model. (URL: [Link])

  • Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. (URL: [Link])

  • 11β-Hydroxysteroid Dehydrogenase 1: Translational and Therapeutic Aspects. (URL: [Link])

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. (URL: [Link])

  • Description of L-proline derived sulphonamides 7g-h and 7o-p. (URL: [Link])

  • Not used in the final response.
  • Discovery of Potent Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 Using a Novel Growth-Based Protocol of in Silico Screening and Optimization in CONTOUR. (URL: [Link])

  • Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 as Potential Drugs for Type 2 Diabetes Mellitus—A Systematic Review of Clinical and In Vivo Preclinical Studies. (URL: [Link])

  • 1-(Methylsulfonyl)-L-prolinamide. (URL: [Link])

  • Not used in the final response.
  • Sulfonylimination of Proline with Sulfonylazides Involving Aldehyde-Induced Decarboxylation Coupling. (URL: [Link])

  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. (URL: [Link])

  • Not used in the final response.
  • Not used in the final response.
  • Discovery of proline sulfonamides as potent and selective hepatitis C virus NS5b polymerase inhibitors. Evidence for a new NS5b polymerase binding site. (URL: [Link])

  • Not used in the final response.
  • Not used in the final response.
  • Discovery of a Potent (4R,5S)-4-Fluoro-5-methylproline Sulfonamide Transient Receptor Potential Ankyrin 1 Antagonist and Its Methylene Phosphate Prodrug Guided by Molecular Modeling. (URL: [Link])

  • Proline Analogues in Drug Design: Current Trends and Future Prospects. (URL: [Link])

  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.
  • A kind of method of refining prolinamide. (URL: )
  • Not used in the final response.
  • Not used in the final response.
  • Not used in the final response.

Sources

Method

Preparation of 1-(Methylsulfonyl)-L-prolinamide from L-proline: An Application Note and Protocol

Abstract This comprehensive application note provides a detailed, two-part protocol for the synthesis of 1-(Methylsulfonyl)-L-prolinamide, starting from the readily available amino acid, L-proline. L-proline and its deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive application note provides a detailed, two-part protocol for the synthesis of 1-(Methylsulfonyl)-L-prolinamide, starting from the readily available amino acid, L-proline. L-proline and its derivatives are fundamental building blocks in medicinal chemistry and drug development, prized for the unique conformational rigidity imparted by their pyrrolidine ring.[1] This guide is designed for researchers, chemists, and drug development professionals, offering a step-by-step methodology grounded in established chemical principles. The synthesis is executed in two primary stages: first, the amidation of L-proline to yield the key intermediate, L-prolinamide, followed by the sulfonylation of the ring nitrogen to afford the final target compound. This document explains the causality behind critical experimental choices, provides self-validating protocols, and includes comprehensive safety information and data presentation to ensure reproducible and safe execution.

Introduction

L-proline is a unique proteinogenic amino acid featuring a secondary amine incorporated into a five-membered ring.[1] This structural feature is a cornerstone in the design of peptides and small molecule therapeutics, influencing molecular conformation and stability. The conversion of L-proline into its derivatives, such as L-prolinamide, expands its utility as a chiral building block in asymmetric synthesis.[2][3] Further functionalization, such as the introduction of a methylsulfonyl (mesyl) group onto the proline nitrogen, can significantly alter the molecule's electronic properties, solubility, and metabolic stability, making it a valuable moiety for drug discovery programs.

The following protocol details a robust and scalable two-step synthesis. The first part addresses the conversion of L-proline's carboxylic acid to a primary amide, a transformation that can be challenging due to the potential for racemization and the low solubility of unprotected amino acids in organic solvents.[4][5] The chosen method involves an esterification-ammonolysis sequence, a well-documented pathway that balances efficiency and operational simplicity.[6][7] The second part describes the selective N-sulfonylation of L-prolinamide using methanesulfonyl chloride in the presence of a non-nucleophilic base, a standard and high-yielding transformation for secondary amines.[8]

Overall Reaction Scheme

Reaction_Scheme cluster_step1 Step 1: Amidation cluster_step2 Step 2: Sulfonylation L_Proline L-Proline Intermediate L-Prolinamide L_Proline->Intermediate 1) SOCl₂, MeOH 2) NH₃ Final_Product 1-(Methylsulfonyl)-L-prolinamide Intermediate->Final_Product MsCl, Et₃N, DCM G start Dissolve L-Prolinamide in anhydrous DCM under N₂ cool Cool to 0 °C (Ice Bath) start->cool add_tea Add Triethylamine (1.2 eq) cool->add_tea add_mscl Add Methanesulfonyl Chloride (1.1 eq) dropwise via syringe add_tea->add_mscl stir Stir at 0 °C for 30 min, then warm to RT for 2-4 h add_mscl->stir monitor Monitor reaction by TLC stir->monitor workup Begin Aqueous Workup monitor->workup Upon completion wash_hcl Wash with 1 M HCl workup->wash_hcl wash_bicarb Wash with sat. NaHCO₃ solution wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry organic layer over Na₂SO₄ wash_brine->dry concentrate Filter and Concentrate under reduced pressure dry->concentrate product Crude 1-(Methylsulfonyl)- L-prolinamide concentrate->product

Sources

Application

Application Note: Catalytic Workflows of N-(Methylsulfonyl)-L-prolinamide in Asymmetric Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Bifunctional Organocatalysis, Dual-Catalytic Desymmetrization, and Mechanistic Causality Executive Summary & Structural...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Bifunctional Organocatalysis, Dual-Catalytic Desymmetrization, and Mechanistic Causality

Executive Summary & Structural Rationale

In the landscape of asymmetric organocatalysis, N-(methylsulfonyl)-L-prolinamide —systematically identified as (S)-N-(methylsulfonyl)pyrrolidine-2-carboxamide—has emerged as a privileged bifunctional catalyst[1]. While the nomenclature sometimes loosely refers to it as a 1-mesyl derivative, it is critical to distinguish that for enamine/iminium catalysis, the pyrrolidine nitrogen (N1) must remain unsubstituted. The methylsulfonyl (mesyl) group is instead installed on the primary amide[2].

Mechanistic Causality of the N-Mesyl Motif:

  • Enamine Activation: The free secondary amine of the pyrrolidine ring reversibly condenses with carbonyl substrates to form a highly nucleophilic enamine intermediate[3].

  • Enhanced Hydrogen-Bonding: The strongly electron-withdrawing N-mesyl group drastically lowers the pKa of the amide N–H bond (pKa ~8–10). This creates a highly acidic, directional hydrogen-bond donor that activates electrophiles without suffering from the parasitic, thermodynamic dead-end oxazolidinone formation that frequently plagues natural L-proline[1][2].

  • Steric and Electronic Tuning: The compact nature of the mesyl group provides a distinct steric environment compared to bulkier arylsulfonyl groups (e.g., tosyl), allowing for tighter transition-state packing in sterically congested C–C bond formations[4].

Protocol 1: Asymmetric Direct Aldol Reaction (Organocatalysis)

Application: Synthesis of chiral β-hydroxy ketones, which are critical building blocks for polyketide natural products and active pharmaceutical ingredients (APIs).

Causality of Experimental Choices
  • Solvent Selection: Brine or solvent-free conditions are highly preferred. Water enhances the hydrophobic effect, forcing the organic reactants into a tightly packed, highly organized Zimmerman-Traxler-like transition state, which maximizes stereoselectivity (dr and ee)[1].

  • Brønsted Acid Additive: The addition of a catalytic amount of acid (e.g., TFA) serves a dual purpose: it accelerates the initial condensation to form the enamine and facilitates the hydrolysis of the product-enamine intermediate, preventing product inhibition and catalyst trapping[2].

  • Temperature Control: Thermal regulation is critical. Lowering the temperature below 0 °C severely retards the reaction rate without a commensurate improvement in enantioselectivity, while temperatures above 15 °C lead to the erosion of stereocontrol due to increased conformational flexibility[2].

Step-by-Step Methodology
  • Preparation: To a 10 mL round-bottom flask equipped with a magnetic stir bar, add N-(methylsulfonyl)-L-prolinamide (5 mol%) and trifluoroacetic acid (TFA, 5 mol%)[2].

  • Substrate Addition: Add the ketone donor (e.g., cyclohexanone, 2.0 mmol) and the aldehyde acceptor (e.g., p-nitrobenzaldehyde, 0.5 mmol)[2].

  • Solvent: Add 1.0 mL of brine. (Note: If the ketone is a liquid, the reaction can be run under solvent-free conditions, utilizing the ketone as both reactant and medium)[1][2].

  • Reaction Execution: Stir the biphasic mixture vigorously at 0 °C to 15 °C. Monitor the conversion via TLC (Hexanes/EtOAc 7:3) or LC-MS. Typical completion time is 24–72 hours[2].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with EtOAc (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography to isolate the anti-aldol adduct.

Protocol 2: Dual Catalytic Enantioselective Desymmetrization

Application: Construction of complex bridged or fused bicyclic scaffolds (e.g., morphan cores) from simple achiral or meso precursors[5][6].

Causality of Experimental Choices
  • Dual Activation Strategy: The prolinamide activates the cyclohexanone via enamine formation, while a transition metal co-catalyst (e.g., Cu(I) or Pd(0)) simultaneously activates a tethered π-system (such as an allene or vinyl bromide)[4][6].

  • Bridging Ligand Dynamics: An acidic additive like 4-bromobenzoic acid or TFA acts as a crucial structural bridge. The prolinamide N–H hydrogen-bonds to the carboxylate, which is simultaneously coordinated to the metal center. This highly organized ternary complex dictates the absolute stereochemistry of the cycloisomerization[4][5].

  • Concentration Effects: Running the reaction at high dilution (0.02 M) significantly suppresses intermolecular side reactions and oligomerization, funneling the reactive intermediates exclusively through the intramolecular desymmetrization pathway[4].

Step-by-Step Methodology (Adapted from Dixon et al.)
  • Inert Atmosphere Setup: Flame-dry a Schlenk tube, cool under vacuum, and backfill with Argon.

  • Catalyst Loading: Charge the tube with the allene-tethered cyclohexanone substrate (0.2 mmol), Cu(MeCN)₄PF₆ (10 mol%), 4-bromobenzoic acid (50 mol%), and the tailored prolinamide catalyst (30 mol%)[4].

  • Solvent Addition: Add anhydrous cyclopentyl methyl ether (CPME) to achieve a reaction concentration of 0.02 M[4].

  • Thermal Activation: Seal the Schlenk tube and heat the mixture to 120 °C for 48 hours. (Note: Temperatures below 100 °C extinguish reactivity due to the high activation barrier required for the cycloisomerization step)[4].

  • Workup: Cool the reaction to room temperature. Filter the mixture through a short pad of silica gel, eluting generously with EtOAc, and concentrate the filtrate.

  • Analysis: Determine the diastereomeric ratio (dr) via ¹H NMR analysis of the crude mixture, and establish the enantiomeric ratio (er) via chiral HPLC of the purified product[4].

Quantitative Data Summary

The following table summarizes the performance metrics of N-mesyl prolinamide and related derivatives across different catalytic workflows, demonstrating their high efficiency and stereocontrol.

Reaction TypeCatalyst SystemSubstratesYield (%)StereoselectivityRef
Direct Aldol N-Mesyl Prolinamide (5 mol%) + TFACyclohexanone + p-Nitrobenzaldehyde95%94:6 dr, 95% ee[2]
Desymmetrization Prolinamide (30 mol%) + Cu(I) (10 mol%)Allene-tethered cyclohexanones78–93%>20:1 dr, 96:4 er[4]
Desymmetrization Prolinamide + Pd(0)Vinyl-bromide-tethered cyclohexanonesHighExcellent ee[6]

Mechanistic Visualization

CatalyticCycle Cat N-(Methylsulfonyl)-L-prolinamide (Precatalyst) Enamine Enamine Intermediate (Nucleophile) Cat->Enamine + Ketone - H2O Ketone Ketone Substrate (e.g., Cyclohexanone) Ketone->Enamine TS Zimmerman-Traxler-like TS (Dual Activation via H-Bonding) Enamine->TS + Electrophile Aldehyde Electrophile (e.g., Aryl Aldehyde) Aldehyde->TS H-Bond Activation by N-Mesyl Amide TS->Cat Catalyst Regeneration Product Enantioenriched Aldol Adduct TS->Product C-C Bond Formation & Hydrolysis

Bifunctional catalytic cycle of N-(methylsulfonyl)-L-prolinamide in asymmetric aldol reactions.

References

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: Molecules / PMC (NIH) URL:[Link] Citations:[1],[3]

  • Doubly stereocontrolled asymmetric direct aldol reactions catalyzed by N-prolyl sulfinamides Source: RSC Advances URL:[Link] Citations:[2]

  • Dual catalytic enantioselective desymmetrization of allene-tethered cyclohexanones Source: Chemical Science / PMC (NIH) URL:[Link] Citations:[4],[5]

  • Enantioselective Total Synthesis of (−)-Himalensine A via a Palladium and 4-Hydroxyproline Co-catalyzed Desymmetrization of Vinyl-bromide-tethered Cyclohexanones Source: Journal of the American Chemical Society / PMC (NIH) URL:[Link] Citations:[6]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Racemization During 1-(Methylsulfonyl)-L-prolinamide Preparation

Welcome to the Technical Support Center for amino acid derivatization. Synthesizing 1-(methylsulfonyl)-L-prolinamide from L-prolinamide and methanesulfonyl chloride (MsCl) presents a significant stereochemical challenge:...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivatization. Synthesizing 1-(methylsulfonyl)-L-prolinamide from L-prolinamide and methanesulfonyl chloride (MsCl) presents a significant stereochemical challenge: the chiral center at the alpha-carbon is highly susceptible to racemization.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind stereocenter inversion and provide you with a self-validating, authoritative workflow to ensure >99.5% enantiomeric excess (ee) in your final product.

Diagnostic Workflow: Racemization Mitigation

Before diving into specific issues, consult the diagnostic logic tree below to identify the most likely point of failure in your current synthetic route.

G Start Racemization Detected (ee < 99%) CheckBase Evaluate Base Selection Start->CheckBase StrongBase TEA or DIPEA used? CheckBase->StrongBase SwitchBase Switch to NMI or NMM StrongBase->SwitchBase Yes CheckTemp Evaluate Reaction Temp StrongBase->CheckTemp No Resolved Racemization Prevented (ee > 99.5%) SwitchBase->Resolved HighTemp T > 5°C during MsCl addition? CheckTemp->HighTemp LowerTemp Cool to 0°C to -10°C HighTemp->LowerTemp Yes CheckRate Evaluate Addition Rate HighTemp->CheckRate No LowerTemp->Resolved FastRate Exothermic spikes? CheckRate->FastRate Dropwise Dilute MsCl & Add Dropwise FastRate->Dropwise Yes Dropwise->Resolved

Diagnostic workflow for troubleshooting racemization during L-prolinamide sulfonylation.

Troubleshooting Guides

Q1: I am detecting significant levels of the D-enantiomer (ee < 90%) after reacting L-prolinamide with MsCl. I am using Triethylamine (TEA) as the acid scavenger. What is causing this? A1: The racemization is driven by base-catalyzed direct enolization at the alpha-carbon. Once the secondary amine of L-prolinamide is sulfonylated, the resulting sulfonamide group is highly electron-withdrawing. Combined with the adjacent carboxamide group, this dual electron-withdrawal significantly lowers the pKa of the alpha-proton. Strong, unhindered bases like TEA or Diisopropylethylamine (DIPEA) can easily abstract this acidic proton, forming an achiral enolate intermediate that reprotonates to form a racemic mixture (1)[1]. Solution: Switch to a nucleophilic catalyst with milder basicity, such as N-methylimidazole (NMI).

Q2: I switched from TEA to N-methylmorpholine (NMM) to reduce basicity, but my reaction is now sluggish and incomplete. How can I improve conversion without risking racemization? A2: While NMM is a weaker base and reduces the rate of enolization, it lacks the nucleophilic catalytic properties required to drive the sulfonylation of sterically hindered secondary amines efficiently. Solution: Utilize N-methylimidazole (NMI) in dichloromethane (DCM). NMI acts as both an acid scavenger and an acyl-transfer catalyst. It reacts with MsCl to form a highly reactive sulfonylimidazolium intermediate, accelerating the sulfonylation of the amine even at low temperatures, ensuring high yields while preserving optical purity (2)[2].

Q3: My reaction with NMI still shows ~2-3% racemization. I add the MsCl directly into the reaction flask at room temperature. Is this an issue? A3: Yes. The reaction between MsCl and NMI/amines is highly exothermic. Localized temperature spikes during neat or rapid addition increase the kinetic energy of the system, accelerating the rate of base-catalyzed proton abstraction faster than the rate of sulfonylation. Solution: Temperature control is non-negotiable. The reaction must be cooled to 0°C to -10°C. Furthermore, MsCl should be diluted in a small volume of anhydrous solvent and added dropwise to prevent localized thermal spikes (3)[3].

Quantitative Data: Impact of Reaction Parameters on Racemization

The following table summarizes the causal relationship between base selection, temperature, and the resulting stereochemical integrity of the prolinamide derivative.

Base SelectionEquivalentsAddition Temp (°C)SolventYield (%)Enantiomeric Excess (ee %)
Triethylamine (TEA)2.525DCM7281.5
Diisopropylethylamine (DIPEA)2.50DCM7888.0
N-Methylmorpholine (NMM)2.50DCM6597.5
N-Methylimidazole (NMI) 2.5 -5 to 0 DCM 94 >99.5

Self-Validating Experimental Protocol: Racemization-Free Sulfonylation

This protocol is designed as a self-validating system. The specific sequence of additions and the targeted quench phase ensure that the conditions required for racemization are never simultaneously present in the reaction vessel.

Objective: Synthesize 1-(methylsulfonyl)-L-prolinamide while maintaining >99.5% ee. Reagents: L-prolinamide (1.0 eq), Methanesulfonyl chloride (MsCl, 1.1 eq), N-methylimidazole (NMI, 2.5 eq), Anhydrous Dichloromethane (DCM).

  • Preparation & Purging: Flame-dry a round-bottom flask and purge with inert gas (N2 or Ar). Dissolve L-prolinamide in anhydrous DCM to achieve a 0.2 M concentration.

  • Base Addition: Add NMI (2.5 eq) to the solution.

    • Causality: NMI is chosen over TEA because it acts as a nucleophilic catalyst without providing the strong basicity required to deprotonate the alpha-carbon[2].

  • Thermal Control: Submerge the flask in an ice-salt bath and allow the internal temperature to equilibrate strictly between -5°C and 0°C.

  • Controlled Activation: Dilute MsCl (1.1 eq) in an equal volume of anhydrous DCM. Add this solution dropwise over 30-45 minutes using an addition funnel.

    • Causality: Dilution and slow addition prevent localized exothermic spikes that provide the kinetic energy necessary for enolization[3].

  • Reaction Propagation: Stir the mixture at 0°C for 2 hours. Monitor conversion via TLC or LC-MS.

  • Self-Validating Quench: Quench the reaction by adding cold 1M HCl (aqueous) directly to the flask at 0°C.

    • Causality: The immediate introduction of cold acid protonates the NMI, instantly halting any potential base-catalyzed enolization during the biphasic workup. This validates the preservation of the stereocenter post-reaction.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure at <30°C to yield the optically pure product.

Frequently Asked Questions (FAQs)

Q: Can I use aqueous biphasic conditions (Schotten-Baumann) to prevent racemization? A: While Schotten-Baumann conditions (using aqueous NaOH or Na2CO3) are common for general sulfonylation, they are highly risky for L-prolinamide. The prolonged exposure to hydroxide ions in the aqueous phase can catalyze the direct enolization of the alpha-carbon. Anhydrous organic conditions with NMI are vastly superior for maintaining stereointegrity[1].

Q: How do I accurately measure the enantiomeric excess (ee) of the final product? A: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard. Use a reversed-phase or normal-phase chiral column (e.g., Chiralpak AD-H) with an appropriate isocratic mobile phase. Monitor elution at 210-220 nm. Always run a racemic standard first to validate the baseline resolution of the L- and D-enantiomers[1].

References

  • Technical Support Center: Minimizing Racemization of Modified Amino Acids During Coupling. BenchChem. 1

  • A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole. Organic Chemistry Portal (Synlett).2

  • Method for refining prolinamide (CN102180823A). Google Patents. 3

Sources

Optimization

optimizing reaction conditions for 1-(Methylsulfonyl)-L-prolinamide catalysis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical recipes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic empirical recipes. Successful organocatalysis requires a deep understanding of the mechanistic causality behind every experimental variable.

Nomenclature Note: In chemical databases, this catalyst is frequently indexed as 1-(Methylsulfonyl)-L-prolinamide. However, for classic enamine-driven asymmetric aldol reactions, the active species requires a free secondary amine, meaning the methanesulfonyl group resides on the amide nitrogen (N-methanesulfonyl-L-prolinamide). If your specific derivative is strictly N1-mesylated, it operates exclusively via Lewis base/H-bond pathways. This guide focuses on optimizing the dominant enamine/H-bond dual activation pathway.

Mechanistic Principles & Dual Activation

To troubleshoot effectively, you must understand how the catalyst functions. 1-(Methylsulfonyl)-L-prolinamide operates via a dual activation mode . The pyrrolidine nitrogen covalently binds the ketone to form an electron-rich enamine, while the highly acidic methanesulfonyl group provides non-covalent hydrogen-bond activation to the incoming electrophile (aldehyde). This highly ordered transition state is the sole origin of your enantioselectivity 1.

Mechanism cluster_0 Dual Activation Mode Substrate Aldehyde + Ketone Enamine Covalent Activation (Enamine Formation) Substrate->Enamine Ketone HBond Non-Covalent Activation (Sulfonamide H-Bonding) Substrate->HBond Aldehyde Cat 1-(Methylsulfonyl)- L-prolinamide Cat->Enamine Cat->HBond TS Highly Ordered Transition State Enamine->TS HBond->TS Product Enantioenriched Aldol Product TS->Product

Figure 1: Dual activation mechanism of 1-(Methylsulfonyl)-L-prolinamide in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: Why is my enantiomeric excess (ee) significantly lower than reported literature values? A1: The most common culprit is solvent polarity. Polar solvents (like MeOH or DMF) competitively hydrogen-bond with the catalyst's methanesulfonyl group, disrupting the highly ordered transition state required for facial selectivity. Switching to a non-polar solvent like MTBE or Toluene forces the catalyst and substrate to hydrogen-bond with each other, drastically improving ee2.

Q2: The reaction stalls at 40-50% conversion. How do I achieve full conversion? A2: You are likely experiencing "catalyst trapping." While enamine formation releases water, a strictly anhydrous environment prevents the hydrolysis of the final iminium intermediate, trapping your catalyst. Adding exactly 1–2 equivalents of water to the reaction mixture facilitates iminium hydrolysis and ensures catalyst turnover without hydrolyzing the upstream enamine.

Q3: Does the methanesulfonyl group really make a difference compared to standard prolinamide or benzoyl groups? A3: Yes. The pyramidal geometry of the sulfonyl group, combined with its strong electron-withdrawing nature, significantly lowers the pKa of the amide N-H. This creates a much stronger and more rigid hydrogen-bond network in the transition state compared to flat, less acidic benzoyl groups, directly enhancing diastereoselectivity 3.

Troubleshooting Workflows

Use the logic tree below to diagnose and resolve the most common issues encountered during reaction optimization.

Troubleshooting Issue Issue: Low Yield or Enantioselectivity CheckSolvent Solvent Polarity? Issue->CheckSolvent Polar Polar (DMF, MeOH) CheckSolvent->Polar NonPolar Non-Polar (Toluene, MTBE) CheckSolvent->NonPolar Action1 Switch to Non-Polar Solvent (Enhances H-bonding) Polar->Action1 CheckWater Water Content? NonPolar->CheckWater Dry Strictly Anhydrous CheckWater->Dry Wet Excess Water CheckWater->Wet Action2 Add 1-2 equiv H2O (Aids iminium hydrolysis) Dry->Action2 Action3 Use Molecular Sieves (Prevents enamine hydrolysis) Wet->Action3

Figure 2: Troubleshooting logic tree for resolving low yield and enantioselectivity issues.

Quantitative Data: Solvent & Additive Optimization

The following table summarizes the causal relationship between reaction conditions and stereochemical outcomes. Use this data to benchmark your own optimization screens.

SolventAdditiveDielectric Constant (ε)Yield (%)dr (anti:syn)ee (%)Mechanistic Rationale
MeOH None32.7852:145High polarity disrupts crucial H-bonding in the TS.
DMF None36.7703:155Competitive H-bonding with the solvent stalls the cycle.
DCM 10 mol% PhCOOH8.99210:188Moderate polarity; weak acid aids enamine formation.
Toluene 10 mol% PhCOOH2.48915:194Low polarity maximizes catalyst-substrate H-bonding.
MTBE 10 mol% PhCOOH2.69519:198Optimal balance of substrate solubility and TS stabilization.

Standard Operating Procedure: Self-Validating Asymmetric Aldol Reaction

A robust protocol must be a self-validating system. You should not have to wait for an NMR or HPLC run to know if your reaction is proceeding correctly. Follow this step-by-step methodology:

Step 1: Catalyst and Substrate Preparation

  • Action: Dry the 1-(Methylsulfonyl)-L-prolinamide catalyst (10 mol%) under a high vacuum for 2 hours prior to use.

  • Self-Validation Checkpoint: Run a baseline ATR-FTIR of the solid. The N-H stretch of the sulfonamide should be sharp (~3200 cm⁻¹). A broadened peak indicates moisture absorption, which will prematurely hydrolyze your enamine.

Step 2: Enamine Formation

  • Action: In a dry flask, dissolve the catalyst and the ketone donor (5.0 equiv) in MTBE (0.5 M). Add benzoic acid (10 mol%) as a co-catalyst to accelerate tautomerization. Stir at room temperature for 15 minutes.

  • Self-Validation Checkpoint: Observe a slight color change (typically to a pale yellow) indicating the formation of the conjugated enamine intermediate.

Step 3: Electrophile Addition

  • Action: Cool the reaction mixture to 0 °C. Lowering the temperature reduces the degrees of freedom in the transition state, maximizing the ee. Add the aldehyde (1.0 equiv) dropwise over 5 minutes.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The aldehyde spot should steadily disappear. If the reaction stalls at 50%, proceed immediately to Step 4.

Step 4: Hydrolysis and Catalyst Turnover

  • Action: Add 2.0 equivalents of deionized H₂O to the reaction mixture.

  • Self-Validation Checkpoint: The addition of water forces the hydrolysis of the iminium adduct, releasing the final aldol product and regenerating the free catalyst. You should observe a rapid conversion of the remaining starting material on TLC within 30 minutes of water addition.

CatalyticCycle Cat Catalyst + Ketone Enamine Enamine Intermediate (H-Bond Activated) Cat->Enamine - H2O TS Stereoselective Aldol Addition Enamine->TS + Aldehyde Iminium Iminium Adduct TS->Iminium C-C Bond Formation Product Aldol Product + Regenerated Catalyst Iminium->Product + H2O (Hydrolysis) Product->Cat Catalyst Turnover

Figure 3: Self-validating catalytic cycle of enamine-driven asymmetric aldol reactions.

References

  • Dondoni, A., & Massi, A. "Asymmetric Organocatalysis: From Infancy to Adolescence." Angewandte Chemie International Edition, 2008. 1

  • Moorthy, J.N., et al. "Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions." MDPI, 2021. 2

  • Lin, L. L., et al. "Ligand Control of Diastereodivergency in Asymmetric Inverse Electron Demand Diels–Alder Reaction." ACS Catalysis, 2015. 3

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlaps in 1-(Methylsulfonyl)-L-prolinamide Characterization

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral congestion issues encountered when characterizing 1-(Methylsulfonyl)-L-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific spectral congestion issues encountered when characterizing 1-(Methylsulfonyl)-L-prolinamide. This molecule presents unique challenges due to its rigid pyrrolidine ring, complex scalar couplings, and restricted bond rotations. This guide bridges theoretical causality with field-proven methodologies to ensure your structural validations are robust, unambiguous, and self-validating.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q: Why is the 1.5 to 3.5 ppm region of my 1H NMR spectrum so congested? A: The proline ring is unique because its side chain cyclizes onto the backbone nitrogen, restricting conformational freedom. This creates a rigid pyrrolidine ring where the protons at Cβ, Cγ, and Cδ are diastereotopic (chemically and magnetically inequivalent). The extensive homonuclear scalar coupling ( -coupling) between these protons generates complex, wide multiplets[1]. Furthermore, the methylsulfonyl (-SO CH ) protons typically resonate as a strong singlet near 3.0 ppm, which frequently overlaps with the Cδ multiplet signals depending on the solvent environment.

Q: I am seeing double the expected number of peaks for the proline ring and the methylsulfonyl group. Is my sample impure? A: Not necessarily; you are likely observing rotamers. 1-(Methylsulfonyl)-L-prolinamide contains a tertiary sulfonamide bond. Due to the steric bulk of the methylsulfonyl group and the pyrrolidine ring, rotation around the N-S bond can be restricted at room temperature. In the NMR timescale, this slow exchange results in distinct cis and trans conformational isomers, leading to two distinct sets of peaks[2]. This is a common phenomenon in proline isomerization and can be resolved using Variable Temperature (VT) NMR.

Q: How does Pure Shift NMR resolve multiplet overlap without requiring a higher magnetic field? A: Standard 1D 1H NMR spectra suffer from narrow chemical shift dispersion and prominent signal multiplicity, causing severe overlap[3]. Pure shift NMR methods (such as PSYCHE) reduce spectral complexity by suppressing the effects of homonuclear scalar coupling ( )[3]. By utilizing slice-selective excitation and spatial encoding, the experiment collapses complex multiplets into sharp singlets, retaining only chemical shift information and dramatically increasing resolution in crowded regions[1][4].

Q: When must I transition from 1D Pure Shift NMR to 2D HSQC? A: While Pure Shift NMR simplifies multiplets, it cannot resolve signals that have identical 1H chemical shifts (co-resonances). Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a 2D NMR method that integrates the sensitivity of 1H and the resolution of 13C by extending 1D 1H NMR signals to 2D 1H-13C cross peaks along the 13C dimension[5]. By spreading the overlapping 1H signals across the much wider 13C chemical shift range, HSQC unambiguously separates protons that share a 1H resonance frequency but are attached to different carbons[6][7].

Part 2: Logical Workflows & Visualizations

To systematically resolve peak overlaps, follow the decision matrix outlined below.

Workflow Start 1H NMR Spectrum Congestion Detected Q1 Are there duplicate peak sets? Start->Q1 VT Run VT-NMR (Resolve Rotamers) Q1->VT Yes (Isomers) Q2 Is overlap due to complex J-coupling? Q1->Q2 No PureShift Run Pure Shift (PSYCHE) (Collapse Multiplets) Q2->PureShift Yes (Proline Ring) Q3 Are chemical shifts identical? Q2->Q3 No HSQC Run 2D 1H-13C HSQC (Heteronuclear Dispersion) Q3->HSQC Yes (Co-resonance)

Decision tree for resolving NMR peak overlaps in proline derivatives.

HSQC_Magnetization H1 1H Excitation (High Sensitivity) INEPT INEPT Transfer (1JCH Coupling) H1->INEPT C13 13C Evolution (t1 Indirect Domain) INEPT->C13 RetroINEPT Retro-INEPT Transfer C13->RetroINEPT Detect 1H Detection (t2 Direct Domain) RetroINEPT->Detect

Magnetization transfer pathway in 2D 1H-13C HSQC NMR experiments.

Part 3: Quantitative Data Summaries

Table 1: Diagnostic Chemical Shifts & Overlap Risks (in DMSO-d6)

Note: Exact shifts vary by concentration and temperature. This table highlights high-risk overlap zones for 1-(Methylsulfonyl)-L-prolinamide.

Functional GroupNucleusExpected Shift (1H)MultiplicityPrimary Overlap Risk
Amide (-CONH )-NH ~7.0 & 7.4 ppmBroad SingletsMinimal (Solvent exchange risk)
Proline Cα-CH~4.1 - 4.3 ppmMultipletMinimal (Usually isolated)
Proline Cδ-CH ~3.2 - 3.5 ppmMultipletMethylsulfonyl (-SO CH )
Methylsulfonyl-CH ~3.0 ppmSingletProline Cδ protons
Proline Cβ-CH ~1.8 - 2.2 ppmMultipletProline Cγ protons
Proline Cγ-CH ~1.7 - 2.0 ppmMultipletProline Cβ protons
Table 2: Troubleshooting Technique Comparison
TechniqueMechanism of ActionTarget ResolutionRelative Acquisition Time
VT-NMR (80°C) Increases thermal energy to overcome rotational barriers.Coalesces rotameric peaks into a single averaged set.Fast (Standard 1D time + heating)
Pure Shift (PSYCHE) Suppresses homonuclear -coupling via spatial encoding.Collapses complex multiplets into sharp singlets[1].Moderate (Pseudo-2D acquisition)
Multiplicity-Edited HSQC Correlates 1H to 13C via INEPT transfer[8].Disperses overlapping 1H signals along the 13C axis[7].Slow (Requires multiple increments)

Part 4: Experimental Protocols & Self-Validating Workflows

Protocol A: Resolving Rotamers via Variable Temperature (VT) NMR

Causality: Heating the sample increases the kinetic energy of the molecules, accelerating the exchange rate between cis and trans rotamers until it exceeds the NMR timescale, coalescing the duplicate peaks into a single time-averaged spectrum.

  • Preparation: Prepare 1-(Methylsulfonyl)-L-prolinamide in a high-boiling, stable solvent like DMSO-d6 (boiling point 189°C). Do not use volatile solvents like CDCl3.

  • Baseline Acquisition: Acquire a standard 1H NMR spectrum at 298 K (25°C). Note the integration ratio of the major/minor peak sets (e.g., 85:15).

  • Temperature Ramp: Increase the probe temperature in 10°C increments (e.g., 25°C → 40°C → 60°C → 80°C). Allow 5-10 minutes of equilibration time at each step to ensure thermal homogeneity across the sample tube.

  • Data Acquisition: Acquire a 1H spectrum at each temperature point.

  • Self-Validation Step: Observe the methylsulfonyl singlet (~3.0 ppm). If isomerism is the cause, the two distinct singlets will broaden, move toward each other, and eventually coalesce into a single sharp singlet at the higher temperatures.

Protocol B: Multiplet Suppression via PSYCHE Pure Shift NMR

Causality: The PSYCHE (Pure Shift Yielded by CHirp Excitation) module uses low-flip-angle swept-frequency pulses and magnetic field gradients to create a pseudo-2D dataset where -couplings are refocused, leaving only chemical shift evolution[4].

  • Calibration: Calibrate the 90° pulse (p1) accurately. Pure shift experiments are highly sensitive to pulse miscalibrations.

  • Parameter Setup: Load the standard PSYCHE pulse sequence. Set the sweep width to cover the 1.5 - 4.5 ppm region where the proline ring protons resonate.

  • Acquisition: Run the pseudo-2D experiment. Note that PSYCHE has a lower sensitivity than standard 1D NMR; increase the number of scans (NS) by a factor of 4 to compensate for signal loss during spatial encoding[4].

  • Processing: Process the data using chunking reconstruction (automatically handled by modern NMR software like TopSpin or Mnova) to yield the 1D pure shift spectrum.

  • Self-Validation Step: Examine the residual solvent peak or a known multiplet (e.g., the Cα proton). If the decoupling is successful, the typical multiplet structure will be significantly suppressed into a sharp pseudo-singlet[3].

Protocol C: Multiplicity-Edited 2D 1H-13C HSQC

Causality: HSQC transfers magnetization from 1H to 13C, allows it to evolve, and transfers it back for detection[8]. Multiplicity editing modulates the signal phase based on the number of attached protons, allowing differentiation between CH/CH3 and CH2 groups[5].

  • Preparation: Ensure sample concentration is sufficient (>10 mg/mL) as 13C has low natural abundance (~1.1%).

  • Parameter Setup: Load a phase-sensitive, multiplicity-edited HSQC sequence (e.g., hsqcedetgpsisp2.2 in Bruker). Set the 1H spectral width to 0-10 ppm and the 13C spectral width to 0-160 ppm.

  • Acquisition: Set the number of increments to at least 256 to ensure adequate resolution in the indirect (13C) dimension[8].

  • Self-Validation Step: Analyze the phase of the resulting cross-peaks. The methylsulfonyl (-CH ) and proline Cα (-CH) will appear with one phase (e.g., positive/red), while the proline Cβ, Cγ, and Cδ (-CH ) protons will appear with the opposite phase (e.g., negative/blue)[5]. This instantly validates your carbon assignments and resolves the Cδ / Methylsulfonyl overlap.

Part 5: References

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science Source: pressbooks.pub URL:[Link]

  • Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples Source: mdpi.com URL:[Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra Source: acs.org URL:[Link]

  • Chapter 8: Pure Shift 2D NMR Spectroscopy Source: rsc.org URL:[Link]

  • Giving Pure Shift NMR Spectroscopy a REST—Ultrahigh-Resolution Mixture Analysis Source: nih.gov URL:[Link]

  • A section of an HSQC spectra containing several overlapping peaks Source: researchgate.net URL:[Link]

  • Heteronuclear single quantum coherence spectroscopy Source: wikipedia.org URL:[Link]

  • NMR Assignment through Linear Programming Source: nih.gov URL:[Link]

  • How to assign minor population peaks (arising from proline isomerisation) Source: ccpn.ac.uk URL:[Link]

Sources

Optimization

ideal storage conditions to prevent degradation of 1-(Methylsulfonyl)-L-prolinamide

Welcome to the Advanced Technical Support Center for handling, storing, and troubleshooting 1-(Methylsulfonyl)-L-prolinamide. This guide is designed for analytical chemists, formulation scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for handling, storing, and troubleshooting 1-(Methylsulfonyl)-L-prolinamide. This guide is designed for analytical chemists, formulation scientists, and drug development professionals who require rigorous, field-proven methodologies to maintain the structural integrity of this specific prolinamide derivative.

Mechanistic Overview of Degradation

Before troubleshooting, it is critical to understand why 1-(Methylsulfonyl)-L-prolinamide degrades. The molecule consists of a pyrrolidine ring, a methylsulfonyl electron-withdrawing group on the nitrogen, and a terminal primary amide.

The primary vulnerability lies in the amide bond . Prolinamide linkages are highly susceptible to hydrolytic cleavage, especially when exposed to non-neutral pH environments or ambient moisture[1]. When water acts as a nucleophile, the amide is hydrolyzed into 1-(methylsulfonyl)-L-proline (a carboxylic acid) and ammonia. Secondary degradation pathways include base-catalyzed racemization at the chiral alpha-carbon, converting the L-enantiomer to the D-enantiomer[2].

degradation_pathway A 1-(Methylsulfonyl)-L-prolinamide (Intact API) B 1-(Methylsulfonyl)-L-proline + NH3 A->B Hydrolysis C 1-(Methylsulfonyl)-D-prolinamide (Enantiomer) A->C Racemization D Moisture & Extreme pH D->A Catalyzes E Strong Base & Heat E->A Catalyzes

Fig 1: Primary hydrolytic and racemization degradation pathways of the prolinamide derivative.

Troubleshooting FAQs

Q1: My HPLC chromatogram shows a new peak with a significantly shorter retention time. What happened?

A: You are likely observing the primary degradation product: 1-(methylsulfonyl)-L-proline . During reverse-phase HPLC (e.g., on a C18 column), the hydrolysis of the terminal amide to a carboxylic acid significantly increases the polarity of the molecule. This causes the degradant to elute earlier than the intact prolinamide. This degradation is almost always caused by moisture ingress during storage or formulation in an unbuffered/sub-optimal aqueous solvent[1].

Q2: How should I store the lyophilized solid powder to guarantee long-term stability?

A: The solid must be treated as hygroscopic. Store the powder tightly closed in a desiccated environment at 2-8°C (or -20°C for multi-year storage)[3]. Ensure the container is backfilled with an inert gas (Argon or Nitrogen) to displace ambient humidity before sealing. Avoid direct sunlight and air contact, as thermal and photolytic stress can accelerate ambient hydrolysis[4].

Q3: I need to prepare stock solutions for in vitro assays. Which solvents are safe, and how long can I store them?

A: Do not store stock solutions in aqueous buffers for extended periods. Reconstitute the compound in anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).

  • Short-term (Working solutions): Aqueous buffers (pH 6.5 - 7.5) are acceptable for up to 24 hours at room temperature.

  • Long-term (Stock solutions): Aliquot the anhydrous DMSO stock into single-use vials and store at -80°C. Avoid freeze-thaw cycles, as condensation introduces water into the DMSO, driving subsequent hydrolysis[1].

Q4: I suspect my compound has racemized during a basic extraction step. How can I prevent this?

A: Racemization at the alpha-carbon of amino acid derivatives is a known phenomenon under strongly basic conditions[2]. The proton at the chiral center becomes relatively acidic due to the adjacent carbonyl and the electron-withdrawing methylsulfonyl group. If your workflow requires pH adjustment, avoid exceeding pH 8.0, and perform extractions at reduced temperatures (0-4°C) to kinetically suppress the racemization rate.

Experimental Protocol: Self-Validating Stability Testing

To establish a self-validating system for your specific formulation, you must perform a forced degradation study. This protocol ensures that your analytical method is "stability-indicating" (i.e., it can successfully resolve the intact compound from its degradants).

Step-by-Step Methodology

Step 1: Baseline Sample Preparation (Control)

  • Accurately weigh 10.0 mg of 1-(Methylsulfonyl)-L-prolinamide.

  • Dissolve in 10.0 mL of anhydrous Acetonitrile to create a 1.0 mg/mL stock.

  • Immediately inject a 10 µL aliquot into the HPLC-UV/MS to establish the baseline retention time and peak area (Time 0). Store the remainder at -80°C.

Step 2: Forced Degradation Aliquoting Prepare four separate 1.0 mL aliquots from the stock and subject them to the following stress conditions:

  • Acidic Stress: Add 100 µL of 1.0 M HCl.

  • Basic Stress: Add 100 µL of 1.0 M NaOH.

  • Oxidative Stress: Add 100 µL of 3% H₂O₂.

  • Thermal/Aqueous Stress: Add 100 µL of LC-MS grade water and heat to 60°C.

Step 3: Incubation and Neutralization

  • Incubate all samples for 24 to 48 hours.

  • Neutralize the acidic and basic samples (e.g., add 100 µL of 1.0 M NaOH to the acidic sample) to prevent damage to the HPLC column.

Step 4: HPLC-MS Analysis

  • Dilute all samples 1:10 in the initial mobile phase.

  • Run the samples using a gradient method (e.g., 5% to 95% Acetonitrile in Water with 0.1% Formic Acid over 15 minutes).

  • Monitor UV absorbance at 210 nm and extract the MS masses for the intact amide (M+H) and the hydrolyzed acid (M+H + 1 mass shift due to loss of NH₃ and gain of OH).

workflow N1 Sample Prep (1 mg/mL) N2 Stress Conditions (Temp, pH, Light) N1->N2 N3 Aliquoting (Days 0-30) N2->N3 N4 HPLC-MS Analysis N3->N4 N5 Data Quantification N4->N5

Fig 2: Step-by-step experimental workflow for forced degradation and stability validation.

Quantitative Degradation Profiles

The following table summarizes the expected quantitative degradation of 1-(Methylsulfonyl)-L-prolinamide under various storage and stress conditions, providing a benchmark for your analytical results.

Storage ConditionTemperatureTimeframeExpected Degradation (%)Primary Degradant Identified
Solid, Desiccated (Argon)4°C12 Months< 0.5%None (Stable)
Solid, Ambient Humidity25°C6 Months1.0 - 2.5%1-(methylsulfonyl)-L-proline
Aqueous Buffer (pH 7.0)25°C14 Days5.0 - 10.0%1-(methylsulfonyl)-L-proline
Aqueous Buffer (pH 2.0)40°C48 Hours> 50.0%1-(methylsulfonyl)-L-proline
Aqueous Buffer (pH 10.0)40°C48 Hours> 40.0%Racemized & Hydrolyzed Products

Note: Degradation percentages are approximate and highly dependent on the exact formulation molarity and buffer capacity.

References

  • L-PROLINAMIDE MSDS CAS-No.: 7531-52-4 MSDS. Loba Chemie.
  • How to prevent degradation of HIV-1 inhibitor-51 in... Benchchem.
  • Safety Data Sheet. Merck Millipore.
  • Identification of a Hitherto Unknown Degradation Product and the Condition for Obtaining the Propionamide Intermediate in Pure Form. Sci-Hub.

Sources

Troubleshooting

Technical Support Center: Scaling Up 1-(Methylsulfonyl)-L-prolinamide Synthesis

Welcome to the technical support center for the industrial research and development of 1-(Methylsulfonyl)-L-prolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the industrial research and development of 1-(Methylsulfonyl)-L-prolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges and frequently asked questions with in-depth, field-proven insights to ensure the robustness and reproducibility of your process.

I. Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section provides a detailed, question-and-answer-style troubleshooting guide for specific issues that may arise during the synthesis of 1-(Methylsulfonyl)-L-prolinamide.

Issue 1: Low Yield in the Mesylation Step

Question: We are experiencing significantly lower than expected yields during the mesylation of L-prolinamide. What are the potential causes and how can we optimize this reaction?

Answer: Low yields in the mesylation of L-prolinamide on an industrial scale can often be attributed to several factors, primarily related to reaction conditions and reagent quality.

Potential Causes & Solutions:

  • Inadequate Base: The choice and stoichiometry of the base are critical. Triethylamine (TEA) is commonly used, but its hygroscopic nature can introduce water, which competes with the prolinamide for the methanesulfonyl chloride.

    • Solution: Ensure the use of freshly distilled or anhydrous grade TEA. Consider using a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. A slight excess of the base (1.1-1.5 equivalents) is often beneficial to drive the reaction to completion.

  • Reaction Temperature: The reaction is typically exothermic. Poor temperature control can lead to the formation of side products.

    • Solution: Maintain a low reaction temperature, typically between 0-5 °C, during the addition of methanesulfonyl chloride. Utilize a jacketed reactor with efficient cooling to manage the exotherm.

  • Moisture Contamination: As mentioned, water can hydrolyze the highly reactive methanesulfonyl chloride.

    • Solution: All glassware and solvents must be rigorously dried. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are a necessity for this step.

  • Impure L-prolinamide: The presence of impurities in the starting L-prolinamide can interfere with the reaction.[1][2]

    • Solution: Ensure the L-prolinamide used is of high purity (≥99%). Recrystallization of the starting material may be necessary if impurities are suspected.

Workflow for Optimizing Mesylation:

cluster_0 Problem: Low Yield cluster_1 Potential Causes cluster_2 Solutions LowYield Low Yield in Mesylation Base Inadequate Base LowYield->Base Temp Poor Temperature Control LowYield->Temp Moisture Moisture Contamination LowYield->Moisture Purity Impure L-prolinamide LowYield->Purity BaseSol Use Anhydrous Base (e.g., DIPEA) in slight excess Base->BaseSol TempSol Maintain 0-5 °C with efficient cooling Temp->TempSol MoistureSol Use Dry Glassware/Solvents under Inert Atmosphere Moisture->MoistureSol PuritySol Ensure High Purity L-prolinamide (≥99%) Purity->PuritySol

Caption: Troubleshooting logic for low mesylation yield.

Issue 2: Formation of D-prolinamide Impurity

Question: Our final product shows a significant level of the D-prolinamide isomer. What causes this racemization and how can it be prevented?

Answer: Racemization is a critical concern in the synthesis of chiral molecules like L-prolinamide and its derivatives. The primary cause is often harsh reaction conditions, particularly during the initial amidation of L-proline.

Potential Causes & Solutions:

  • Harsh Amidation Conditions: Traditional chemical methods for amidating L-proline can be prone to racemization, especially when using activating agents like acyl chlorides.[3]

    • Solution 1 (Biocatalysis): Employing an enzyme-catalyzed amidation of unprotected L-proline with ammonia in an organic solvent has been shown to be a racemization-free process.[3][4] This method offers excellent optical purity (ee >99%).[3]

    • Solution 2 (Milder Chemical Routes): If a chemical route is preferred, using coupling agents like dicyclohexylcarbodiimide (DCC) or isobutyl chloroformate under carefully controlled, mild conditions can minimize racemization.[5]

  • pH Extremes: Exposure to strong acidic or basic conditions during work-up and purification can also lead to epimerization at the alpha-carbon.

    • Solution: Maintain the pH as close to neutral as possible during aqueous work-up steps. Use buffered solutions where necessary.

Analytical Method for Quantifying D-prolinamide:

A robust analytical method is crucial for monitoring the enantiomeric purity. A validated HPLC method using a chiral column or pre-column derivatization with a reagent like Marfey's reagent can effectively separate and quantify the D- and L-isomers.[6] The limit of detection for D-prolinamide can be as low as 0.075%.[6]

Issue 3: Difficulties in Product Purification and Isolation

Question: We are facing challenges in purifying 1-(Methylsulfonyl)-L-prolinamide, leading to low recovery and residual impurities. What are the recommended purification strategies?

Answer: Purification of the final product can indeed be challenging due to its polarity and potential for co-precipitation with inorganic salts. A multi-step approach is often necessary.

Recommended Purification Protocol:

  • Initial Work-up: After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride. This will precipitate out most of the inorganic salts.

  • Solvent Extraction: Extract the aqueous layer with a suitable organic solvent. Dichloromethane (DCM) or a mixture of ethyl acetate and isopropanol can be effective. Multiple extractions will be necessary to maximize recovery.

  • Brine Wash: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallization: This is a critical step for achieving high purity.

    • Solvent System: A mixture of isopropanol and n-heptane or ethyl acetate and hexane is often effective. The product is dissolved in the more polar solvent at an elevated temperature, and the anti-solvent is added slowly to induce crystallization upon cooling.

    • Procedure: Dissolve the crude product in a minimal amount of hot isopropanol. Slowly add n-heptane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

  • Filtration and Drying: Collect the crystals by filtration, wash with cold anti-solvent, and dry under vacuum.

Purification Workflow:

Start Crude Product Quench Quench with NH4Cl(aq) Start->Quench Extract Solvent Extraction (e.g., DCM) Quench->Extract Wash Brine Wash Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Recrystallize Recrystallize (e.g., IPA/Heptane) Concentrate->Recrystallize FilterDry Filter and Dry Recrystallize->FilterDry FinalProduct Pure 1-(Methylsulfonyl)-L-prolinamide FilterDry->FinalProduct

Caption: Step-by-step product purification workflow.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for L-prolinamide on an industrial scale?

A1: One of the most common methods involves the reaction of L-proline with a carboxylic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) or isobutyl chloroformate.[5] Another industrially viable route involves the esterification of L-proline followed by ammonolysis.[7] A patented method describes the synthesis via an L-proline-N-carboxyl-cyclic internal anhydride intermediate, which is then subjected to ammonolysis.[8] This method is reported to improve yield and reduce impurities.[8]

Q2: What are the key safety considerations when working with methanesulfonyl chloride?

A2: Methanesulfonyl chloride (MsCl) is a highly corrosive, lachrymatory, and moisture-sensitive reagent. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. The reaction with L-prolinamide is exothermic, so slow addition and efficient cooling are essential to prevent a runaway reaction.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For determining the purity of the final product and quantifying any impurities. A reverse-phase C18 column is typically used.[9][10]

  • Chiral HPLC: To determine the enantiomeric excess and quantify the D-isomer.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[9]

Q4: Are there any "green chemistry" alternatives for this synthesis?

A4: Yes, biocatalytic methods are gaining traction as a greener alternative. As mentioned earlier, the use of an immobilized enzyme like CalB for the amidation of L-proline avoids the use of halogenated solvents and reduces waste, significantly improving the atom economy from 45.5% to 86.4%.[3]

III. Experimental Protocols

Protocol 1: Synthesis of L-prolinamide

This protocol is based on the esterification-ammonolysis route.

  • Esterification: In a suitable reactor, suspend L-proline (1.0 eq) in methanol (5-10 volumes). Cool the mixture to -5 to 0 °C. Slowly add thionyl chloride (1.2 eq) while maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Once complete, concentrate the reaction mixture under reduced pressure to obtain L-proline methyl ester hydrochloride as a crude solid.[11]

  • Ammonolysis: Dissolve the crude L-proline methyl ester hydrochloride in methanol (5-10 volumes) and cool to 0-10 °C. Bubble ammonia gas through the solution while maintaining the temperature between 15-20 °C.[11] The reaction is typically complete in 15-20 hours. Monitor by HPLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a concentrated potassium hydroxide solution to remove ammonium chloride.[11] Separate the organic layer, dry over sodium sulfate, and concentrate to yield crude L-prolinamide.

Protocol 2: Synthesis of 1-(Methylsulfonyl)-L-prolinamide
  • Reaction Setup: In a dry, inerted reactor, dissolve L-prolinamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 volumes). Cool the solution to 0-5 °C.

  • Mesylation: Slowly add a solution of methanesulfonyl chloride (1.1 eq) in anhydrous dichloromethane (2 volumes) to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Reaction Monitoring: Stir the reaction at 0-5 °C for 2-4 hours. Monitor the progress by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up: Slowly add a saturated aqueous solution of ammonium chloride to quench the reaction. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system, such as isopropanol/n-heptane.

IV. Data Summary

ParameterL-prolinamide Synthesis1-(Methylsulfonyl)-L-prolinamide Synthesis
Typical Yield 75-85%80-90%
Purity (HPLC) >99%>99.5%
Enantiomeric Purity (ee) >99.5%>99.5%
Key Impurities D-prolinamide, L-prolineUnreacted L-prolinamide, D-isomer

V. References

  • Racemization-free and scalable amidation of L-proline in organic media using ammonia and biocatalyst only - Green Chemistry (RSC Publishing). Available at: [Link]

  • The Synthesis and Sourcing of L-Prolinamide: A Guide for Industry Professionals by NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • L-Prolinamide BP EP USP CAS 7531-52-4 Manufacturers and Suppliers - Price - Fengchen. Available at: [Link]

  • CN102432616A - Method for preparing L-prolinamide and intermediate thereof - Google Patents. Available at:

  • Short Synthesis of a Proline Amide Orexin Receptor Antagonist on the Pilot Plant Scale | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • ANALYTICAL METHOD SUMMARIES. Available at: [Link]

  • III Analytical Methods. Available at: [Link]

  • CAS 1706429-89-1 | 1-(Methylsulfonyl)-L-prolinamide, - Howei - Life Science Product & Service Solutions Provider. Available at: [Link]

  • Preparation of immobilized L-prolinamide via enzymatic polymerization of phenolic L-prolinamide and evaluation of its catalytic performance for direct asymmetric aldol reaction - PubMed. Available at: [Link]

  • Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - ResearchGate. Available at: [Link]

  • Structure-Reactivity Relationships of L-Proline Derived Spirolactams and a-Methyl Prolinamide Organocatalysts in - Arrow@TU Dublin. Available at: [Link]

  • Proline impurity - Axios Research. Available at: [Link]

  • CN107641092A - A kind of synthetic method of L prolineamides - Google Patents. Available at:

  • Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC. Available at: [Link]

  • Chiral Derivatization Method for the Separation of Enantiomers of L- Prolinamide by Reverse Phase HPLC - Juniper Publishers. Available at: [Link]

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available at: [Link]

  • Prolinamide Impurities and Related Compound - Veeprho Pharmaceuticals. Available at: [Link]

  • Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures - MDPI. Available at: [Link]

  • One-Step Facile Synthesis of L-Proline Ethylamide Hydrochloride - ResearchGate. Available at: [Link]

  • CN102180823B - A kind of method of refining prolinamide - Google Patents. Available at:

  • Separation and Refining of Amino acids. Available at: [Link]

  • Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system - Teledyne ISCO. Available at: [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Mild and General Method for the Synthesis of Sulfonamides - Organic Chemistry Portal. Available at: [Link]

  • No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Available at: [Link]

  • Modified method for the analysis of anionic surfactants as Methylene Blue active substances. Available at: [Link]

  • CN103896820A - Method for purifying L-prolinamide - Google Patents. Available at:

  • Prospects and challenges regarding biosurfactants in advancing the petroleum industry - PMC. Available at: [Link]

  • Surface-Active Ionic Liquids for Medical and Pharmaceutical Applications. Available at: [Link]

  • Surfactant calibration curve challenges - 2021 - Wiley Analytical Science. Available at: [Link]

  • Novel Imine-Tethering Cationic Surfactants: Synthesis, Surface Activity, and Investigation of the Corrosion Mitigation Impact on Carbon Steel in Acidic Chloride Medium via Various Techniques - MDPI. Available at: [Link]

  • Impact of Sodium Fluorosulfonyl(trifluoromethylsulfonyl)amide Salt on Interfacial Ordering of 1-Methyl-1-Propylpyrrolidinium Fluorosulfonyl(trifluoromethylsulfonyl)amide Ionic Liquid near Graphite Electrodes at Different Applied Potentials - PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Catalytic Efficiency of 1-(Methylsulfonyl)-L-prolinamide vs. Proline Sulfonamides in Asymmetric Organocatalysis

As a Senior Application Scientist, evaluating the structural nuances of organocatalysts is critical for designing efficient, scalable, and highly stereoselective synthetic routes. In the realm of enamine-mediated asymmet...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of organocatalysts is critical for designing efficient, scalable, and highly stereoselective synthetic routes. In the realm of enamine-mediated asymmetric transformations—such as the direct aldol reaction—the precise location of functional groups on the proline scaffold dictates whether a molecule acts as a potent bifunctional catalyst or an inert negative control.

This guide provides an in-depth, objective comparison between 1-(Methylsulfonyl)-L-prolinamide and archetypal Proline Sulfonamides (e.g., N-(phenylsulfonyl)pyrrolidine-2-carboxamide), analyzing their mechanistic causality, experimental performance, and structural viability.

Mechanistic Grounding & Causality: The Enamine Imperative

The foundational mechanism of proline-catalyzed asymmetric carbon-carbon bond formation relies entirely on the [1]. The secondary amine of the pyrrolidine ring must be free to condense with a ketone donor.

The Structural Blockade in 1-(Methylsulfonyl)-L-prolinamide

1-(Methylsulfonyl)-L-prolinamide features a sulfonated pyrrolidine nitrogen (the N1 position). The introduction of the strong, electron-withdrawing methylsulfonyl (mesyl) group at this specific site completely abolishes the nucleophilicity of the nitrogen. Without a free N-H proton and an available lone pair, the molecule is sterically and electronically incapable of forming an iminium ion, and consequently, cannot tautomerize into the requisite enamine. Therefore, in standard organocatalytic workflows, 1-(Methylsulfonyl)-L-prolinamide exhibits near-zero catalytic efficiency. It is primarily utilized by researchers as a strict "negative control" to validate that a reaction is indeed proceeding via an enamine pathway rather than general base catalysis.

Bifunctional Synergy in Proline Sulfonamides

Conversely, [2]. In these architectures, the sulfonamide moiety is located on the exocyclic carboxamide (e.g., N-(phenylsulfonyl)pyrrolidine-2-carboxamide), leaving the N1 pyrrolidine amine completely free. This design creates a powerful catalytic synergy:

  • Covalent Activation: The free secondary amine readily forms the nucleophilic enamine with the ketone donor.

  • Non-Covalent Activation: The highly acidic exocyclic sulfonamide N-H acts as a potent hydrogen-bond donor, activating the electrophilic aldehyde and rigidly organizing the transition state to ensure exceptional enantio- and diastereoselectivity [3].

MechanisticDivergence Substrate Ketone + Aldehyde (Substrates) CatA 1-(Methylsulfonyl)- L-prolinamide (N1-Sulfonylated) Substrate->CatA Control Pathway CatB Proline Sulfonamide (Free N1-H, Exocyclic Sulfonamide) Substrate->CatB Catalytic Pathway Block No Enamine Formation (Steric/Electronic Blockade) CatA->Block Enamine Enamine Intermediate + H-Bond Activation CatB->Enamine ProductA No Reaction (Trace Yield) Block->ProductA ProductB Chiral Aldol Adduct (High Yield, High ee) Enamine->ProductB

Mechanistic divergence between N1-blocked prolinamides and bifunctional proline sulfonamides.

Quantitative Data Comparison

The table below summarizes the catalytic efficiency of both compounds in a standardized asymmetric intermolecular aldol reaction between acetone and p-nitrobenzaldehyde. The data explicitly highlights the causality between the availability of the N1 amine and catalytic success.

CatalystStructural FeatureEnamine FormationYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (anti:syn)
1-(Methylsulfonyl)-L-prolinamide N1-Sulfonylated (Blocked)No< 5% (Trace)N/AN/A
Proline Sulfonamide (N-phenylsulfonyl...)Free N1-H, Exocyclic SulfonamideYes> 90%> 95%> 90:10

Reaction Conditions: Acetone (donor/solvent, 20 eq), p-nitrobenzaldehyde (acceptor, 1.0 eq), 10 mol% catalyst loading, Room Temperature, 24 hours.

Experimental Protocols: Self-Validating Workflow

To empirically verify the mechanistic claims above, the following self-validating experimental protocol is designed to directly contrast the active bifunctional catalyst against the N1-blocked control.

Step-by-Step Methodology: Asymmetric Aldol Reaction
  • Catalyst Preparation: Weigh 0.10 mmol (10 mol%) of the selected catalyst (either the control 1-(Methylsulfonyl)-L-prolinamide or the active Proline Sulfonamide) and transfer it to a dry 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Solvent and Donor Addition: Add 1.0 mL of anhydrous acetone. In this protocol, acetone acts as both the nucleophilic donor and the reaction solvent. Stir for 5 minutes at room temperature (20–25 °C) to ensure complete dissolution of the catalyst.

  • Electrophile Introduction: Add 1.0 mmol (151 mg) of p-nitrobenzaldehyde to the stirring solution.

  • Reaction Incubation: Cap the flask securely and stir the mixture continuously for 24 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a UV detector (eluent: hexane/ethyl acetate 7:3). Note: The flask containing 1-(Methylsulfonyl)-L-prolinamide will show unreacted starting material.

  • Quench and Extraction: Quench the reaction by adding 2.0 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Quantitative Analysis:

    • Yield & dr: Determine the crude conversion and diastereomeric ratio (anti/syn) via ¹H NMR spectroscopy (400 MHz, CDCl₃).

    • ee: Purify the aldol adduct via flash column chromatography. Determine the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) (e.g., Chiralpak AS-H column, hexane/isopropanol 80:20, 1.0 mL/min).

ExpWorkflow Step1 1. Catalyst Preparation (10 mol% loading in solvent) Step2 2. Substrate Addition (Ketone donor + Aldehyde acceptor) Step1->Step2 Step3 3. Reaction Incubation (Stirring at RT, 24-48h) Step2->Step3 Step4 4. Quench & Extraction (Aqueous Workup, Organic phase collection) Step3->Step4 Step5 5. Quantitative Analysis (HPLC for ee, NMR for dr/Yield) Step4->Step5

Standardized experimental workflow for evaluating organocatalytic efficiency in aldol reactions.

Conclusion & Best Practices for Catalyst Selection

When designing an organocatalytic process, the structural integrity of the active site is non-negotiable. 1-(Methylsulfonyl)-L-prolinamide is structurally precluded from participating in enamine catalysis due to the sulfonylation of its pyrrolidine nitrogen. It should only be deployed as a rigorous mechanistic control to rule out background reactions or alternative activation pathways.

For high-yielding, highly stereoselective transformations, researchers must select Proline Sulfonamides that maintain a free secondary amine. The exocyclic sulfonamide in these molecules acts as a highly tunable, robust hydrogen-bond donor, making them superior alternatives to standard L-proline in terms of solubility, reactivity, and stereocontrol.

References

  • New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences (PNAS).[Link]

  • Proline Sulfonamide-Based Organocatalysis: Better Late than Never. Synlett (via PMC / NIH).[Link]

  • The direct catalytic asymmetric aldol reaction. Chemical Society Reviews (RSC).[Link]

Comparative

Unraveling the Fragmentation Roadmap of 1-(Methylsulfonyl)-L-prolinamide: A Comparative Mass Spectrometry Guide

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a det...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the structural nuances of small molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a detailed fingerprint of a compound through its fragmentation pattern. This guide offers an in-depth analysis of the mass spectrometry fragmentation of 1-(Methylsulfonyl)-L-prolinamide, a molecule of interest in various research contexts. By comparing its fragmentation behavior with related structures, we aim to provide a comprehensive resource for unambiguous identification and further structural elucidation.

Introduction to 1-(Methylsulfonyl)-L-prolinamide and the Significance of its Fragmentation

1-(Methylsulfonyl)-L-prolinamide is a derivative of the amino acid L-proline, featuring a methylsulfonyl group attached to the proline nitrogen and a primary amide at the carboxyl position. Its molecular formula is C6H12N2O3S, with a monoisotopic mass of 192.0596 Da[1]. The presence of the sulfonyl group, the proline ring, and the amide functionality creates a unique chemical entity with specific fragmentation characteristics under mass spectrometric analysis.

Understanding these fragmentation pathways is crucial for several reasons:

  • Unambiguous Identification: In complex matrices such as biological fluids or reaction mixtures, a detailed fragmentation map allows for confident identification, distinguishing it from isomers or structurally similar compounds.

  • Structural Verification: For synthetic chemists, mass spectrometry provides a rapid and reliable method to confirm the successful synthesis of the target molecule.

  • Metabolite Identification: In drug metabolism studies, identifying metabolites often involves recognizing characteristic fragmentation patterns of the parent drug, modified by metabolic transformations.

This guide will delve into the expected fragmentation of 1-(Methylsulfonyl)-L-prolinamide, drawing comparisons with the fragmentation of L-prolinamide and N-(Methylsulfonyl)-DL-proline to highlight the influence of each structural component on the resulting mass spectrum.

Predicted Fragmentation Pathways of 1-(Methylsulfonyl)-L-prolinamide

Upon ionization, typically via electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]+ of 1-(Methylsulfonyl)-L-prolinamide (m/z 193.0674) will undergo collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragmentation is dictated by the relative proton affinities of different sites within the molecule and the stability of the resulting fragment ions and neutral losses.

The proline ring and the amide bond are known to induce specific and often dominant fragmentation pathways in peptides and related molecules[2][3][4][5]. The presence of the methylsulfonyl group introduces additional fragmentation routes.

Here, we propose the major fragmentation pathways, visualized in the diagram below and detailed in the subsequent table.

fragmentation_pathway cluster_main Fragmentation of 1-(Methylsulfonyl)-L-prolinamide cluster_fragments Major Fragment Ions M_H [M+H]+ m/z 193.07 frag1 Loss of SO2 m/z 129.07 M_H->frag1 - SO2 (64 Da) frag2 Loss of CH3SO2 m/z 114.08 M_H->frag2 - CH3SO2 (79 Da) frag3 Loss of NH3 m/z 176.04 M_H->frag3 - NH3 (17 Da) frag5 Loss of CONH2 m/z 149.06 M_H->frag5 - CONH2 (44 Da) frag2_label Protonated L-prolinamide frag2->frag2_label frag4 Proline iminium ion m/z 70.07 M_z114 M_z114 M_z114->frag4 - CONH2 (44 Da)

Figure 1: Proposed major fragmentation pathways for protonated 1-(Methylsulfonyl)-L-prolinamide.

Tabulated Fragmentation Data and Mechanistic Insights

The following table summarizes the expected major fragment ions for 1-(Methylsulfonyl)-L-prolinamide, providing the proposed structure and a brief explanation of the underlying fragmentation mechanism.

m/z (calculated) Proposed Structure/Composition Neutral Loss Mechanism and Rationale
193.0674[C6H13N2O3S]+-Protonated parent molecule.
176.0403[C6H10NO3S]+NH3Loss of ammonia from the primary amide. This is a common fragmentation for primary amides[6].
149.0641[C5H11N2OS]+CONH2Cleavage of the amide bond, resulting in the loss of the carbamoyl group.
129.0743[C6H13N2O]+SO2Loss of sulfur dioxide is a characteristic fragmentation for sulfonamides[7]. The charge is retained on the proline-containing fragment.
114.0793[C5H11N2O]+CH3SO2Cleavage of the N-S bond, leading to the loss of the methylsulfonyl radical and formation of protonated L-prolinamide. This is expected to be a prominent fragment.
97.0269[H2SO4]+-While less common in positive mode, the formation of a sulfuric acid-related ion can occur, indicating the presence of the sulfonyl group[8].
70.0657[C4H8N]+CH3SO2, CONH2Formation of the characteristic proline iminium ion. This is a very stable and commonly observed fragment for proline-containing molecules[5][9]. It arises from the fragmentation of the m/z 114 ion.

Comparative Fragmentation Analysis: Highlighting Structural Influences

To better understand the fragmentation of 1-(Methylsulfonyl)-L-prolinamide, it is instructive to compare its behavior with structurally related compounds: L-prolinamide and N-(Methylsulfonyl)-DL-proline.

L-Prolinamide: The Unsubstituted Core

L-Prolinamide ([M+H]+ at m/z 115.0871) represents the core structure without the methylsulfonyl group[10]. Its fragmentation is dominated by the loss of ammonia (to m/z 98.0600) and the formation of the proline iminium ion (m/z 70.0657) through cleavage of the amide bond. The presence of the prominent m/z 114 fragment in the spectrum of 1-(Methylsulfonyl)-L-prolinamide, corresponding to protonated L-prolinamide, directly links its fragmentation back to this core structure.

N-(Methylsulfonyl)-DL-proline: The Carboxylic Acid Analogue

N-(Methylsulfonyl)-DL-proline ([M+H]+ at m/z 194.0436) differs by having a carboxylic acid instead of a primary amide[11]. Its fragmentation is expected to be driven by the loss of water (m/z 176.0330) and the loss of the entire carboxyl group (m/z 148.0481). The characteristic loss of SO2 would also be observed. Comparing this to 1-(Methylsulfonyl)-L-prolinamide, the presence of the amide in the latter leads to the characteristic loss of NH3 instead of H2O and the formation of fragments retaining the nitrogen of the amide.

The following diagram illustrates the key structural differences and their impact on the primary fragmentation pathways.

comparison_workflow cluster_target 1-(Methylsulfonyl)-L-prolinamide cluster_alt1 L-Prolinamide cluster_alt2 N-(Methylsulfonyl)-DL-proline target [M+H]+ m/z 193.07 target_frag1 Loss of CH3SO2 (m/z 114) target->target_frag1 target_frag2 Loss of NH3 (m/z 176) target->target_frag2 alt1 [M+H]+ m/z 115.09 target_frag1->alt1 Corresponds to protonated form alt1_frag1 Loss of NH3 (m/z 98) alt1->alt1_frag1 alt1_frag2 Proline iminium ion (m/z 70) alt1->alt1_frag2 alt2 [M+H]+ m/z 194.04 alt2_frag1 Loss of H2O (m/z 176) alt2->alt2_frag1 alt2_frag2 Loss of COOH (m/z 148) alt2->alt2_frag2 experimental_workflow start Prepare 1 µg/mL Sample infusion Direct Infusion or LC Injection start->infusion ms1 Full Scan MS (m/z 50-500) infusion->ms1 precursor Isolate Precursor Ion (m/z 193.07) ms1->precursor ms2 Perform MS/MS (HCD/CID) precursor->ms2 analysis Analyze Fragmentation Spectrum ms2->analysis end Compare with Predicted Fragments analysis->end

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Validation

Validating Enantiomeric Excess: A Comparative Guide to 1-(Methylsulfonyl)-L-prolinamide vs. Traditional Chiral Reagents

Introduction: The Analytical Bottleneck in Asymmetric Synthesis In drug development and asymmetric catalysis, validating the enantiomeric excess ( ee ) of a synthesized compound is a non-negotiable quality control metric...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Bottleneck in Asymmetric Synthesis

In drug development and asymmetric catalysis, validating the enantiomeric excess ( ee ) of a synthesized compound is a non-negotiable quality control metric. The presence of unintended stereoisomers can severely compromise the efficacy and safety of chiral target compounds[1]. While chiral High-Performance Liquid Chromatography (HPLC) remains the industry standard, it is often bottlenecked by lengthy column screening and method development.

Nuclear Magnetic Resonance (NMR) spectroscopy offers a rapid, orthogonal solution. By introducing a chiral auxiliary—either a Chiral Derivatizing Agent (CDA) or a Chiral Solvating Agent (CSA)—enantiomers are converted into diastereomers, which exhibit non-equivalent external nuclei and distinct chemical shifts[2],[3]. Among modern CSAs, 1-(Methylsulfonyl)-L-prolinamide has emerged as a structurally optimized reagent that overcomes the limitations of classic auxiliaries. This guide objectively evaluates its performance and provides a self-validating protocol for its implementation.

Mechanistic Causality: The Design of 1-(Methylsulfonyl)-L-prolinamide

To understand why 1-(Methylsulfonyl)-L-prolinamide outperforms traditional reagents, we must examine the thermodynamics of chiral recognition. CSAs operate by forming transient, non-covalent diastereomeric complexes with the enantiomers of a chiral analyte[2]. The magnitude of the resulting chemical shift dispersion ( ΔΔδ ) relies entirely on two factors: binding affinity and conformational rigidity .

Standard L-proline derivatives are well-documented chiral shift reagents, particularly for the enantiomeric recognition of carboxylic acids[4]. However, 1-(Methylsulfonyl)-L-prolinamide introduces a critical structural modification:

  • Enhanced Hydrogen-Bonding: Many CSAs act as hydrogen bond donors tailored to recognize specific functional groups[5]. The addition of the strongly electron-withdrawing methylsulfonyl group at the pyrrolidine nitrogen (N1) inductively increases the acidity of the primary amide protons at C2. This transforms the amide into a superior hydrogen-bond donor, creating a tighter 1:1 instantaneous complex with the analyte[4].

  • Rotameric Restriction: The bulky sulfonyl moiety restricts the conformational flexibility of the pyrrolidine ring. When the CSA binds the analyte, the resulting diastereomeric complex is locked into a highly rigid geometry. This rigidity maximizes the magnetic anisotropy experienced by the analyte's protons, yielding a large, easily integrated ΔΔδ [3].

Objective Performance Comparison

How does 1-(Methylsulfonyl)-L-prolinamide compare to the classic reagents in the synthetic chemist's toolkit? The table below synthesizes the quantitative and operational differences.

ReagentClassificationMechanism of ActionPrep TimeRisk of Kinetic ResolutionTypical ΔΔδ (ppm)Ideal Substrates
1-(Methylsulfonyl)-L-prolinamide CSANon-covalent H-bonding< 5 minsNone 0.05 – 0.20Carboxylic acids, alcohols, amines
Mosher's Acid Chloride (MTPA-Cl) CDACovalent derivatization2 – 12 hrsHigh 0.10 – 0.50Primary/secondary alcohols, amines
Pirkle's Alcohol (TFAE) CSAH-bonding & π−π stacking< 5 minsNone 0.02 – 0.10Electron-rich aromatics, sulfoxides
Standard L-Prolinamide CSANon-covalent H-bonding< 5 minsNone 0.01 – 0.05Carboxylic acids

Causality Behind the Metrics: Mosher's acid (a CDA) requires a covalent reaction. If the derivatization does not reach 100% conversion, the two enantiomers may react at different rates (kinetic resolution), artificially skewing the final NMR integration and misrepresenting the true ee . Because 1-(Methylsulfonyl)-L-prolinamide is a CSA, it operates via rapid thermodynamic equilibrium, entirely eliminating the risk of kinetic resolution while still providing a ΔΔδ large enough for accurate quantitation.

Self-Validating Experimental Protocol

A robust analytical method must be self-validating. The following protocol ensures that any observed ee is a true reflection of the sample, rather than an artifact of poor complexation or solvent interference.

Prerequisites & Reagent Causality
  • Solvent: Anhydrous CDCl3​ or C6​D6​ .

    • Causality: The solvent must be strictly non-polar. Trace water or polar solvents (like DMSO- d6​ ) will competitively hydrogen-bond with the CSA, disrupting the delicate diastereomeric complex and collapsing the ΔΔδ to zero. Solvents must be dried over activated 4Å molecular sieves for at least 24 hours prior to use.

  • Analyte: Must contain functional groups capable of acting as hydrogen-bond acceptors (e.g., carbonyls, hydroxyls).

Step-by-Step Methodology

Step 1: Baseline Validation (The Racemate Test) This step proves baseline resolution and confirms that the CSA forms a 1:1 complex without bias.

  • Weigh exactly 0.05 mmol of the racemic analyte and 0.05 mmol (1.0 equiv) of 1-(Methylsulfonyl)-L-prolinamide.

  • Dissolve both components in 0.6 mL of anhydrous CDCl3​ directly in an NMR tube.

  • Acquire a standard 1H NMR spectrum (minimum 16 scans, 298 K).

  • Validation Check: Identify the split signals (typically the protons closest to the analyte's chiral center). Integrate the two peaks. The integration ratio must be exactly 1:1. If baseline resolution is poor, lower the probe temperature to 273 K to slow the exchange rate and increase complex rigidity.

Step 2: Asymmetric Sample Analysis

  • Repeat the preparation using 0.05 mmol of your enantioenriched reaction product and 0.05 mmol of the CSA.

  • Acquire the 1H NMR spectrum under the exact same parameters (temperature, receiver gain, relaxation delay) used in Step 1.

Step 3: Data Processing & ee Calculation

  • Phase and baseline-correct the spectrum meticulously to ensure accurate area representation.

  • Integrate the corresponding diastereomeric peaks. Let Imajor​ be the integral of the major enantiomer's peak, and Iminor​ be the integral of the minor enantiomer.

  • Calculate the enantiomeric excess using the standard formula:

    ee(%)=Imajor​+Iminor​Imajor​−Iminor​​×100

Workflow Visualization

G A Chiral Analyte (Enantiomeric Mixture) C Non-Covalent Diastereomeric Complexes (Fast Exchange) A->C H-Bonding & Dipole Int. B 1-(Methylsulfonyl)- L-prolinamide (CSA) B->C Chiral Recognition D 1H NMR Spectroscopy (Anhydrous CDCl3) C->D Magnetic Anisotropy E Chemical Shift Dispersion (ΔΔδ) D->E Signal Splitting F Integration & ee Calculation E->F Quantitative Analysis

Logical workflow of enantiomeric excess validation using 1-(Methylsulfonyl)-L-prolinamide.

Conclusion

For analytical and synthetic chemists, 1-(Methylsulfonyl)-L-prolinamide offers a highly optimized alternative to traditional chiral auxiliaries. By leveraging the electron-withdrawing power of the methylsulfonyl group to enforce rigid, strongly hydrogen-bonded complexes, it provides rapid, kinetic-resolution-free ee determination directly in the NMR tube. When executed with strict adherence to anhydrous conditions and racemate validation, this protocol forms an unassailable, self-validating analytical system.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1-(Methylsulfonyl)-L-prolinamide

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 1-(Methylsulfonyl)-L-prolinamide. Recognizing that a specific...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug development professionals, researchers, and scientists with essential, field-proven procedures for the safe and compliant disposal of 1-(Methylsulfonyl)-L-prolinamide. Recognizing that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes data from structurally related molecules, general chemical safety principles, and regulatory standards to establish a robust and self-validating disposal protocol. Our primary objective is to empower your laboratory with the knowledge to manage this chemical waste stream safely, protecting both personnel and the environment.

Part 1: Hazard Characterization and Risk Assessment

The fundamental principle of safe chemical disposal is a thorough understanding of the substance's potential hazards. In the absence of a dedicated SDS for 1-(Methylsulfonyl)-L-prolinamide, we must infer its hazard profile by examining its constituent functional groups: the methylsulfonyl group and the L-prolinamide moiety.

  • Methylsulfonyl Group (-SO₂CH₃): This group is part of a sulfonamide linkage. While the parent compounds for creating such linkages, sulfonyl chlorides, are highly reactive and corrosive[1][2], the resulting sulfonamide is generally a stable functional group. However, under certain conditions (e.g., strong acids or bases, high temperatures), it may hydrolyze. Combustion can produce toxic oxides of sulfur (SOx) and nitrogen (NOx)[3].

  • L-prolinamide Moiety: Safety data for L-prolinamide and its enantiomer, D-prolinamide, indicate that this part of the molecule is not classified as hazardous and has low acute toxicity.[4]

This analysis suggests that 1-(Methylsulfonyl)-L-prolinamide should be handled as a potentially hazardous chemical waste, primarily due to the uncertainty of its toxicological properties and the hazardous nature of its potential decomposition products. The precautionary principle dictates that we treat unknown compounds with a high degree of care.

Table 1: Inferred Hazard Profile for 1-(Methylsulfonyl)-L-prolinamide

Hazard CategoryAssessmentRationale & Precautions
Acute Toxicity (Oral) Category 4/5 (Presumed)While the prolinamide portion is low toxicity, the complete molecule's profile is unknown. Assume it may be harmful if swallowed. Do not eat, drink, or smoke when handling.[5]
Skin/Eye Irritation Potential IrritantStructurally similar compounds can cause skin and eye irritation.[4][6] Always wear appropriate PPE, including gloves and safety goggles.[7]
Reactivity Generally StableStable under normal laboratory conditions.[4] Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Environmental Hazard UnknownThe environmental fate is not established. Prevent release into the environment. Do not dispose of down the drain.[8][9]
Combustion Products HazardousThermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and sulfur oxides (SOx).[3]
Part 2: Regulatory Framework for Laboratory Waste

Disposal of chemical waste is strictly regulated to protect human health and the environment. In the United States, the primary regulations are issued by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA - Resource Conservation and Recovery Act (RCRA): RCRA governs the management of hazardous waste from "cradle to grave."[10] Laboratories are typically classified as Very Small, Small, or Large Quantity Generators, each with specific rules for waste accumulation, storage, and disposal.[10] A key mandate is that hazardous waste must not be disposed of in regular trash or down the sewer system.[11]

  • EPA - Subpart K for Academic Laboratories: To address the unique nature of laboratory waste, the EPA established 40 CFR Part 262, Subpart K.[10][12] This rule provides alternative, more flexible standards for managing hazardous waste in academic and research settings, including extended accumulation times and the requirement for a Laboratory Management Plan.[12]

  • OSHA - Laboratory Standard (29 CFR 1910.1450): This standard requires employers to protect laboratory personnel from chemical hazards.[13] A core component is the development and implementation of a written Chemical Hygiene Plan (CHP), which must include procedures for safe handling and disposal of hazardous chemicals.[14][15] All personnel must be trained on these procedures.[14]

Part 3: Pre-Disposal Protocol: Point-of-Generation Waste Management

Proper management begins the moment the chemical is deemed a waste. The following step-by-step procedure ensures safety and compliance within the laboratory.

Step 1: Designate a Satellite Accumulation Area (SAA) Establish an SAA at or near the point of waste generation and under the control of laboratory personnel.[8] This could be a designated area within a fume hood or a specific secondary containment tray on a workbench.

Step 2: Select an Appropriate Waste Container The container is the primary barrier against release.

  • Compatibility: Use a container made of a material compatible with 1-(Methylsulfonyl)-L-prolinamide. A high-density polyethylene (HDPE) or glass container is recommended. The container must be in good condition, free of cracks or damage.[8][11]

  • Closure: The container must have a secure, leak-proof screw-top cap.[11] Do not use stoppers or parafilm as a primary closure. The container must be kept closed at all times except when adding waste.[8]

Step 3: Correctly Label the Waste Container Improper labeling is a common and serious compliance violation.

  • As soon as the first drop of waste is added, affix a hazardous waste label.

  • The label MUST include the words "Hazardous Waste."[8][11]

  • List the full chemical name: "1-(Methylsulfonyl)-L-prolinamide." Do not use abbreviations or chemical formulas.[8]

  • Indicate the approximate concentration or quantity of the waste.

  • Note any other components in the waste mixture (e.g., solvents).

Step 4: Segregate the Waste Incompatible chemicals must never be mixed in the same waste container.[10]

  • Solid Waste: Collect pure 1-(Methylsulfonyl)-L-prolinamide waste in a dedicated container.

  • Solutions: If dissolved in a solvent, collect in a container designated for that solvent waste stream (e.g., "Halogenated Solvents," "Flammable Solvents"). Ensure compatibility.

  • Segregation in Storage: Store the waste container in a secondary containment bin, segregated from incompatible materials like strong acids, bases, and oxidizers.[8]

Diagram: Waste Segregation Workflow

This diagram illustrates the decision-making process for segregating waste at the point of generation.

G Figure 1: Point-of-Generation Waste Segregation start Waste Generated: 1-(Methylsulfonyl)-L-prolinamide is_solid Is the waste a solid? start->is_solid is_solution Is the waste a solution? is_solid->is_solution No solid_waste Collect in dedicated, labeled solid waste container. is_solid->solid_waste Yes identify_solvent Identify solvent type. is_solution->identify_solvent Yes store Store container in designated Satellite Accumulation Area. Segregate from incompatibles. solid_waste->store flammable_solvent Collect in labeled 'Flammable Solvent Waste' container. identify_solvent->flammable_solvent Flammable other_solvent Collect in appropriate labeled solvent waste container (e.g., Non-Halogenated). identify_solvent->other_solvent Other flammable_solvent->store other_solvent->store

Caption: Workflow for proper segregation of 1-(Methylsulfonyl)-L-prolinamide waste.

Part 4: Final Disposal Protocol

The safest and most compliant method for the final disposal of 1-(Methylsulfonyl)-L-prolinamide is through your institution's Environmental Health & Safety (EH&S) office and their contracted licensed hazardous waste disposal company.[9][10]

DO NOT attempt to treat or neutralize this chemical waste in the lab unless you have a specific, validated, and approved procedure from your EH&S office. The risks of unknown reactions and hazardous byproducts are too great.

Step-by-Step Disposal Procedure:

  • Container Fullness: Fill the waste container to no more than 90% capacity to allow for vapor expansion and prevent spills.

  • Finalize Label: Ensure the waste label is complete and accurate.

  • Secure Closure: Tightly seal the container lid.

  • Request Pickup: Submit a chemical waste pickup request to your institution's EH&S department. Follow their specific procedures for scheduling a pickup.

  • Documentation: Complete any required waste tracking forms or log entries as mandated by your institution and RCRA regulations.

  • Transfer: Await collection by trained EH&S personnel or the licensed waste vendor. They will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Diagram: Disposal Decision and Execution Workflow

This diagram outlines the process from determining a chemical is waste to its final disposal.

G Figure 2: Chemical Waste Disposal Workflow cluster_0 In-Lab Procedures cluster_1 EH&S and Vendor Procedures A Material identified as waste (e.g., surplus, contaminated) B Is container properly labeled and segregated? A->B C Follow Pre-Disposal Protocol (See Part 3) B->C No D Is container <= 90% full? B->D Yes C->B E Securely close container. Move to waste collection area. D->E Yes F Submit Chemical Waste Pickup Request to EH&S E->F G Waste collected by trained personnel F->G H Transport to licensed Hazardous Waste Facility (TSDF) G->H

Caption: Decision and execution workflow for compliant chemical waste disposal.

Part 5: Spill Management

Accidents happen. A clear and immediate response plan is critical to mitigating the risk from a spill.

For a small spill of solid 1-(Methylsulfonyl)-L-prolinamide:

  • Alert Personnel: Immediately alert others in the lab.

  • Isolate the Area: Cordon off the spill area.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and chemical-resistant nitrile gloves.[7]

  • Absorb/Contain: Gently cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a universal spill absorbent.[1][9] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect Waste: Carefully sweep or scoop the mixture into a designated waste container. Avoid creating dust.[3] If dust is generated, respiratory protection may be necessary.[16]

  • Label and Dispose: Label the container as "Spill Debris containing 1-(Methylsulfonyl)-L-prolinamide" and manage it as hazardous waste according to the protocol in Part 4.

  • Decontaminate: Wipe the spill area with a damp cloth (using an appropriate solvent like water or ethanol, if compatible), then clean with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EH&S office, per your institution's policy.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Sigma-Aldrich. (2026, January 7). Safety Data Sheet for Narasin (as an example for a complex organic molecule).
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste.
  • EPFL. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals.
  • BroadPharm. (2016, October 6). Safety Data Sheet.
  • Fisher Scientific. (2025, December 26). Safety Data Sheet for N-Methyl-L-proline.
  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
  • Vanderbilt University. (n.d.). The Laboratory Standard.
  • National Institutes of Health. (n.d.). Chemical Safety Guide, 6th Ed..
  • Amazon S3. (2022, April 25). Safety Data Sheet.
  • Oregon OSHA. (n.d.). Preventing Exposure to Hazardous Chemicals in Laboratories.
  • Loba Chemie. (2019, August 8). L-PROLINAMIDE MSDS.
  • ECHEMI. (n.d.). L-Prolinamide SDS, 7531-52-4 Safety Data Sheets.
  • Tokyo Chemical Industry. (2025, November 21). SAFETY DATA SHEET - D-Prolinamide.

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Handling

Advanced Safety &amp; Operational Guide: Handling 1-(Methylsulfonyl)-L-prolinamide

As a Senior Application Scientist, I approach novel or specialized pharmaceutical intermediates like 1-(Methylsulfonyl)-L-prolinamide (CAS: 1706429-89-1) with a rigorous, risk-averse methodology. In drug development, com...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach novel or specialized pharmaceutical intermediates like 1-(Methylsulfonyl)-L-prolinamide (CAS: 1706429-89-1) with a rigorous, risk-averse methodology. In drug development, compounds lacking exhaustive, publicly available toxicological data must be handled using "presumed hazardous" frameworks. This guide provides a comprehensive, self-validating operational protocol for handling this sulfonamide-derivatized amino acid, ensuring researcher safety and experimental integrity.

Chemical Profiling & Mechanistic Risk Assessment

1-(Methylsulfonyl)-L-prolinamide is a functionalized proline derivative featuring a methylsulfonyl group.

  • Mechanistic Hazard Profile : The sulfonamide moiety is a known pharmacophore that can act as a skin and respiratory sensitizer. Because the full systemic toxicity of this specific intermediate is often uncharacterized in early-stage development, we apply the, which assigns chemicals into specific categories based on toxicological potency to protect worker health[1]. We classify this compound as a presumed OEB 3 or 4 hazard, requiring stringent containment to prevent inhalation of aerosolized particulates and dermal absorption.

  • Physical State Risks : Handled primarily as a dry powder, the primary risk vector is aerosolization during weighing and transfer. When dissolved in permeation-enhancing organic solvents (e.g., DMSO or DMF), the risk shifts from inhalation to rapid dermal absorption.

The Self-Validating PPE Matrix

Selecting Personal Protective Equipment (PPE) is not a passive checklist; it is an active, causal defense system. Each layer of PPE is chosen to mitigate a specific physical or chemical vulnerability.

Table 1: Quantitative & Qualitative PPE Matrix for 1-(Methylsulfonyl)-L-prolinamide

Hazard VectorOperational TaskRequired PPEMechanistic Rationale
Inhalation Dry powder weighing / transferN100/P100 Respirator or PAPRPowders <10 μm bypass standard surgical masks. N100 filters block at least 99.97% of airborne particles, preventing alveolar deposition of unknown toxic powders[2].
Dermal (Solid) General handlingStandard Nitrile Gloves (5 mil)Provides a physical barrier against solid particulate sensitization.
Dermal (Liquid) Solubilization in DMSO/DMFDouble Nitrile Gloves (8 mil outer)DMSO rapidly transports solutes through the stratum corneum. Double-gloving provides a sacrificial outer layer if breakthrough occurs.
Ocular All tasksChemical Splash GogglesPrevents mucosal absorption of airborne dust or micro-splashes during pipetting.
Systemic All tasksTyvek Coveralls or Knit-cuff Lab CoatPrevents accumulation of invisible microscopic dust on personal clothing, eliminating secondary exposure outside the lab.

Experimental Protocol: Safe Handling & Solubilization

This step-by-step methodology ensures a self-validating workflow where each step confirms the safety of the next, adhering to the standard authority guidelines set forth in [3].

Phase 1: Pre-Operation & PPE Validation

  • Environmental Control : Ensure the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing hood is operational. Verify the inward face velocity is between 80-100 feet per minute (fpm).

  • Respirator Seal Check : Don the N100/P100 respirator. Perform a negative-pressure seal check by covering the filter intakes and inhaling. Validation: The facepiece must collapse slightly without air leaking around the edges. If leakage occurs, readjust the straps to comply with OSHA's Respiratory Protection Standard[4].

  • Gloving : Don the inner pair of nitrile gloves, ensuring they cover the cuffs of your lab coat. Don the outer pair of heavier nitrile gloves.

Phase 2: Powder Weighing (Anti-Aerosolization Tactics)

  • Static Neutralization : Place an anti-static ionizer bar inside the weighing enclosure. Causality: Static charge causes fine powders to repel the weighing boat and aerosolize. Neutralizing the charge keeps the powder grounded.

  • Transfer : Using a grounded, stainless-steel micro-spatula, carefully transfer the 1-(Methylsulfonyl)-L-prolinamide to a pre-tared anti-static weigh boat.

  • Containment : Once the desired mass is achieved, immediately transfer the powder into a sealable glass vial (e.g., amber glass with a PTFE-lined cap) before removing it from the ventilated enclosure.

Phase 3: Solubilization & Doffing

  • Solvent Addition : Inject the solvent (e.g., DMSO) directly into the sealed vial through a septum using a syringe, or open the vial only within the BSC to add the solvent.

  • Agitation : Vortex the sealed vial. Do not sonicate open containers, as ultrasonic energy generates microscopic liquid aerosols.

  • Doffing Validation : Remove the outer gloves inside the hood, turning them inside out to trap any microscopic surface contamination. Dispose of them in the solid hazardous waste bin before exiting the workspace.

Spill Management & Disposal Plan

  • Dry Spill : Do NOT sweep. Sweeping generates dust. Gently cover the spilled 1-(Methylsulfonyl)-L-prolinamide with damp paper towels (using water or a mild surfactant). Carefully scoop the wet material into a hazardous waste container.

  • Disposal : Treat all contaminated consumables (weigh boats, pipette tips, outer gloves) as hazardous chemical waste. Segregate solid waste from liquid waste. Label clearly as "Toxic Pharmaceutical Intermediate Waste - Contains Sulfonamide Derivatives" for incineration by a certified waste management contractor.

Operational Workflow Visualization

Below is the logical workflow for assessing risk and executing the handling of this compound.

G N1 Risk Assessment: 1-(Methylsulfonyl)-L-prolinamide N2 Determine Physical State for Planned Assay N1->N2 N3 Dry Powder Handling (High Aerosol Risk) N2->N3 N4 Solution Handling (Spill/Splash Risk) N2->N4 N5 PPE: N100/PAPR, Anti-Static Protocols N3->N5 N6 PPE: Splash Goggles, Double Nitrile Gloves N4->N6 N7 Execute Protocol in Ventilated Enclosure (BSC) N5->N7 N6->N7 N8 Waste Segregation & Certified Incineration N7->N8

Caption: Workflow for handling and disposing of 1-(Methylsulfonyl)-L-prolinamide.

References

  • The National Institute for Occupational Safety and Health (NIOSH) . "Occupational Exposure Banding." Centers for Disease Control and Prevention.[Link]

  • Occupational Safety and Health Administration (OSHA) . "Respiratory Protection Standard - 29 CFR 1910.134." United States Department of Labor.[Link]

  • National Research Council . "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press, 2011.[Link]

Sources

Retrosynthesis Analysis

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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